Dihydromyricetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSIXMJHKAJOD-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181676 | |
| Record name | Ampelopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27200-12-0 | |
| Record name | (+)-Dihydromyricetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27200-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampelopsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromyricetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ampelopsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROMYRICETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydromyricetin (DHM): A Multifaceted Neuroprotective Agent - A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its potent neuroprotective properties. Emerging preclinical evidence reveals that DHM confers protection against a spectrum of neurological insults and diseases through a complex and interconnected network of mechanisms. This technical guide provides an in-depth exploration of the core mechanisms of action underlying DHM's neuroprotective effects, with a focus on its anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-modulating activities. We present summarized quantitative data, detailed experimental protocols from key studies, and visual representations of the critical signaling pathways involved to serve as a comprehensive resource for the scientific and drug development communities.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective efficacy stems from its ability to target multiple pathological processes that are common across various neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] The primary mechanisms are driven by its potent anti-inflammatory and antioxidant properties, alongside its capacity to modulate programmed cell death, autophagy, and neurotrophic factor signaling.[3][4]
Anti-Neuroinflammation
Chronic neuroinflammation, largely mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[5][6] DHM has been shown to effectively suppress neuroinflammatory processes by inhibiting microglial activation and reducing the production of pro-inflammatory mediators.[1][6][7]
Key molecular targets of DHM in attenuating neuroinflammation include:
-
NF-κB Signaling: DHM inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. This leads to a downstream reduction in inflammatory cytokines like TNF-α and IL-6.[1][8]
-
NLRP3 Inflammasome: DHM suppresses the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[1][6][9] This action is particularly relevant in conditions like Alzheimer's disease where amyloid-β can trigger NLRP3 activation.[6]
-
TLR4 Signaling: DHM can target the Toll-like receptor 4 (TLR4) signaling pathway. In some models, DHM has been shown to bind to the TLR4 co-receptor MD2, inhibiting the formation of the TLR4 complex and subsequent inflammatory signaling.[10][11]
Table 1: Effect of this compound on Neuroinflammatory Markers
| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |
| APP/PS1 Transgenic Mice | Intraperitoneal injection | Activated Microglia | Significant decrease in the hippocampus and cortex | [6][9] |
| NLRP3, IL-1β | Reduced expression | [6][9] | ||
| LPS-induced BV-2 Microglial Cells | 20, 40, 80, 100 mg/L | IL-6, IL-1β, TNF-α mRNA | Concentration-dependent suppression | [12] |
| iNOS, COX-2 mRNA & protein | Concentration-dependent inhibition | [12] | ||
| TLR4 activation | Attenuated | [12] | ||
| Socially Isolated C57BL/6 Mice | Treatment | NF-κB pathway activation | Counteracted activation | [7] |
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, plays a critical role in neuronal death.[5] DHM combats oxidative stress through a dual approach: direct ROS scavenging and enhancement of endogenous antioxidant systems.[1][13]
The primary pathway modulated by DHM to enhance antioxidant defense is the Nrf2/HO-1 signaling pathway .[1][14]
-
Nrf2 Activation: DHM promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response.[13][15]
-
HO-1 Upregulation: Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of antioxidant genes, leading to the increased expression of enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[14][15][16]
Table 2: Effect of this compound on Oxidative Stress Markers
| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |
| OGD/R-induced HT22 Cells | Treatment | Cell Viability | Increased | [15][17] |
| MDA levels | Decreased | [15][17] | ||
| SOD, GSH levels | Increased | [15][17] | ||
| Nrf2, HO-1 protein expression | Increased | [15][17] | ||
| SAH Rat Model | Treatment | Nrf2, Peroxiredoxin 2 (Prx2) | Significant increases | [18] |
| MPTP-induced Parkinson's Model | 5 or 10 mg/kg | ROS production in MES23.5 cells | Attenuated in a dose-dependent manner | [19] |
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss in many neurodegenerative conditions. DHM exerts potent anti-apoptotic effects by modulating key signaling pathways and regulating the balance of pro- and anti-apoptotic proteins.[2][20]
Key mechanisms include:
-
Bcl-2 Family Protein Regulation: DHM favorably shifts the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins. It upregulates Bcl-2 expression while downregulating Bax, thereby preventing the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[20][21][22][23]
-
Caspase Inhibition: By preventing cytochrome c release, DHM inhibits the activation of the caspase cascade, particularly the executioner caspase, caspase-3.[20][23][24]
-
PI3K/Akt Pathway Activation: DHM has been shown to activate the pro-survival PI3K/Akt signaling pathway, which in turn can phosphorylate and inactivate pro-apoptotic factors.[5][13]
-
ERK/CREB Pathway: DHM can also activate the ERK1/2-CREB signaling pathway, which promotes the expression of anti-apoptotic proteins like Bcl-2.[25][26]
Table 3: Effect of this compound on Apoptotic Markers
| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |
| Alzheimer's Disease Rat Model | 100 or 200 mg/kg | Bcl-2 | Increased expression | [21] |
| Bax | Decreased expression | [21] | ||
| Cerebral Ischemia-Reperfusion (MCAo) | 100 mg/kg | Bax, Cleaved caspase-3 | Decreased expression | [20][22] |
| Bcl-2 | Increased expression | [20][22] | ||
| OGD/R-induced HT22 Cells | Treatment | Bax, Caspase-3 | Decreased protein expression | [16][17] |
| Bcl-2 | Increased protein expression | [16][17] |
Modulation of Autophagy
Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and misfolded proteins. Its dysregulation is implicated in neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Alzheimer's disease. DHM can modulate autophagy, often promoting it to clear toxic protein aggregates.[8][27][28]
The central pathway through which DHM regulates autophagy is the AMPK/mTOR pathway :
-
AMPK Activation: DHM activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[21][29][30]
-
mTOR Inhibition: Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR), a negative regulator of autophagy.[8][27][31] Inhibition of mTOR signaling initiates the formation of autophagosomes.
-
SIRT1 Activation: DHM can also activate Sirtuin 1 (SIRT1), which works in concert with AMPK to promote autophagy and mitochondrial biogenesis.[21]
-
ULK1 Pathway: In some contexts, DHM has been shown to activate the AMPK/ULK1 pathway, where ULK1 is a critical kinase that initiates autophagy.[29][30]
Table 4: Effect of this compound on Autophagy Markers
| Model System | DHM Concentration/Dose | Measured Marker(s) | Result | Reference |
| T2DM Rat Model with PD-like lesions | 250 mg/kg per day | AMPK activation | Increased | [29][30] |
| ULK1 protein expression | Upregulated | [29][30] | ||
| HepG2 Cells | Treatment | LC3-II, Beclin-1 | Promoted expression | [31] |
| mTOR activation | Suppressed | [31] | ||
| α-Synuclein Cellular Model | 10 μM | LAMP-2A levels | Increased | [28] |
Promotion of Neurotrophic Factors and Synaptic Plasticity
DHM has also been shown to influence the expression of neurotrophic factors, which are crucial for neuronal survival, growth, and synaptic plasticity. The Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), are key targets.[32][33][34] DHM treatment has been shown to counteract stress-induced reductions in BDNF-TrkB signaling, suggesting a role in promoting neuronal resilience and cognitive function.[32][35]
Signaling Pathway Visualizations
The following diagrams illustrate the core signaling pathways modulated by this compound in its neuroprotective capacity.
Caption: DHM's anti-inflammatory mechanism of action.
Caption: DHM's antioxidant mechanism via Nrf2 pathway.
Caption: DHM's anti-apoptotic mechanism of action.
Caption: DHM's autophagy induction via AMPK/mTOR pathway.
Detailed Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature investigating DHM's neuroprotective effects.
Animal Models
-
Ischemic Stroke Model (MCAo):
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Species: Male Wistar or Sprague-Dawley rats.
-
Procedure: Anesthesia is induced (e.g., with chloral hydrate). A midline neck incision is made to expose the common carotid artery (CCA). A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the external carotid artery (ECA) stump and advanced up the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a set period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.[20]
-
DHM Administration: DHM (e.g., 50 or 100 mg/kg) is typically administered intraperitoneally (i.p.) or via oral gavage at specific time points post-reperfusion.[20]
-
-
Parkinson's Disease Model (MPTP):
-
Species: Male C57BL/6 mice.
-
Procedure: Mice are injected intraperitoneally with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration. A common regimen is daily injections for 7 consecutive days.[19]
-
DHM Administration: DHM (e.g., 5 or 10 mg/kg, i.p.) is administered before, during, and after the MPTP treatment period.[19]
-
-
Alzheimer's Disease Model (APP/PS1):
-
Species: APP/PS1 double-transgenic mice, which develop amyloid-β plaques.
-
Procedure: Mice are aged to a point where pathology is evident (e.g., several months old).
-
DHM Administration: DHM is administered, often via intraperitoneal injection, over a chronic period to assess its effects on cognitive deficits and neuropathology.[6][9]
-
Cell Culture Models
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R):
-
Cell Line: Mouse hippocampal neuron cell line (e.g., HT22).[14][15]
-
Procedure: Cells are cultured in standard medium (e.g., DMEM with 10% FBS). For OGD, the medium is replaced with glucose-free Earle's Balanced Salt Solution, and cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration.
-
Reperfusion: The glucose-free medium is replaced with the original complete medium, and cells are returned to a normoxic incubator.
-
DHM Treatment: DHM is added to the culture medium, typically during the reoxygenation phase, at various concentrations to assess its protective effects.[14][15]
-
Biochemical and Molecular Assays
-
Western Blotting:
-
Protein Extraction: Brain tissue or cell pellets are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, Nrf2, p-AMPK, NF-κB p65, Cleaved Caspase-3).[20][21]
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using software like ImageJ, with a loading control (e.g., β-actin or GAPDH) for normalization.[21][22]
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Sample Preparation: Cell culture supernatants or serum samples are collected.
-
Procedure: The concentrations of cytokines like IL-1β, IL-6, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions. The optical density is read on a microplate reader at 450 nm.[12]
-
-
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling):
-
Purpose: To detect apoptotic cells by identifying DNA fragmentation.
-
Procedure: Brain tissue sections or cultured cells on coverslips are fixed and permeabilized. They are then incubated with a reaction mixture containing TdT and fluorescently labeled dUTP, following the protocol of a commercial kit.
-
Analysis: Apoptotic cells (TUNEL-positive) are visualized and counted using a fluorescence microscope.[20][21]
-
Caption: General experimental workflow for DHM studies.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent, acting through a sophisticated network of interconnected pathways to mitigate neuroinflammation, oxidative stress, and apoptosis while promoting cellular homeostasis through autophagy. The data summarized herein underscore its potential as a therapeutic candidate for a range of devastating neurological disorders.
For drug development professionals, DHM's multifaceted mechanism offers the advantage of simultaneously targeting several key pathological drivers, a strategy that may prove more effective than single-target approaches for complex diseases. Future research should focus on optimizing its bioavailability, further elucidating its downstream targets, and translating the robust preclinical findings into well-designed clinical trials to validate its therapeutic efficacy in human populations. The detailed protocols and pathway analyses provided in this guide aim to facilitate these next steps in the research and development pipeline.
References
- 1. Pharmacological mechanisms and potential clinical applications of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alleviates Ischemic Brain Injury by Antagonizing Pyroptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social isolation induces neuroinflammation and microglia overactivation, while this compound prevents and improves them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Level Insight Into the Benefit of Myricetin and this compound Uptake in Patients With Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits microglial activation and neuroinflammation by suppressing NLRP3 inflammasome activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Research of this compound for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Cerebral Ischemia Reperfusion Injury by Inhibiting SPHK1/mTOR Signaling and Targeting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. This compound inhibits oxidative stress and apoptosis in oxygen and glucose deprivation/reoxygenation‑induced HT22 cells by activating the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound confers cerebroprotection against subarachnoid hemorrhage via the Nrf2-dependent Prx2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - REN - Acta Pharmacologica Sinica [chinaphar.com]
- 20. This compound alleviates cerebral ischemia-reperfusion injury by attenuating apoptosis and astrogliosis in peri-infarct cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective role of this compound in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Molecular Level Insight Into the Benefit of Myricetin and this compound Uptake in Patients With Alzheimer’s Diseases [frontiersin.org]
- 28. portal.research.lu.se [portal.research.lu.se]
- 29. [this compound improves Parkinson's disease-like lesions in T2DM rats by activating AMPK/ULK1 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. This compound induces autophagy in HepG2 cells involved in inhibition of mTOR and regulating its upstream pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. This compound affects BDNF levels in the nervous system in rats with comorbid diabetic neuropathic pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. iasp-pain.org [iasp-pain.org]
- 35. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Pharmacological Properties of Dihydromyricetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1] Possessing a robust safety profile, DHM has been investigated for its therapeutic potential across a spectrum of diseases.[1] This technical guide provides an in-depth overview of the core pharmacological properties of DHM, focusing on its antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects. Detailed experimental protocols for key assays, quantitative data from preclinical and clinical studies, and visualizations of the primary signaling pathways modulated by DHM are presented to facilitate further research and drug development endeavors.
Introduction
This compound (3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavonol) is a bioactive flavonoid compound that has been utilized for centuries in traditional Asian medicine.[2] Its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties, have been extensively documented in scientific literature.[1][3] This guide aims to consolidate the current knowledge on DHM's pharmacological effects, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the efficacy and activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | IC50 / EC50 | Reference |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | - | 3.24-22.6 µg/mL | [4][5] |
| ABTS Radical Scavenging | - | 3.1-5.32 µg/mL | [4] |
| H2O2 Radical Scavenging | - | 7.95 µg/mL | [4] |
| O2•− Radical Scavenging | - | 7.79 µg/mL | [4] |
| Anti-Cancer Activity | |||
| Hepatocellular Carcinoma | HepG2, Huh7, QGY7701 | Significant inhibition at 50 µM | [6] |
| Breast Cancer | MCF-7, MDA-MB-231 | Dose-dependent inhibition | [7] |
| Enzyme Inhibition | |||
| CYP3A4 | Human Liver Microsomes | 14.75 µM | |
| CYP2E1 | Human Liver Microsomes | 25.74 µM | |
| CYP2D6 | Human Liver Microsomes | 22.69 µM | |
| GABA-A Receptor Binding | [3H]flunitrazepam binding | 4.36 µM | [8] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Pharmacological Effect | Animal Model | Dosage | Key Findings | Reference |
| Hepatoprotection | Ethanol-induced liver injury in mice | 5 and 10 mg/kg (i.p.) | Reduced liver steatosis and triglycerides | [9] |
| CCl4-induced acute liver injury in mice | 150 mg/kg (oral) | Reduced hepatocellular apoptosis | ||
| Neuroprotection | MPTP-induced Parkinson's in mice | 5 and 10 mg/kg (i.p.) | Attenuated dopaminergic neuron loss | |
| Aβ1–42-induced Alzheimer's in rats | 100 and 200 mg/kg | Improved learning and memory | [10] | |
| Anti-inflammatory | OVA-induced asthma in mice | - | Reduced IL-4, IL-5, and IL-13 levels | [11] |
| LPS-induced inflammation in mice | - | Decreased TNF-α and IL-1β | [6] | |
| Metabolic Regulation | High-fat diet-induced obesity in mice | 200 mg/kg (oral) | Improved glucose clearance | [12] |
Table 3: this compound in Human Clinical Trials
| Condition | Study Design | Dosage | Duration | Key Outcomes | Reference |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Randomized, double-blind, placebo-controlled | 150 mg capsules, twice daily | 3 months | Significant decrease in serum ALT, AST, GGT, glucose, and LDL-c | [2] |
| Type 2 Diabetes | Randomized, double-blind, placebo-controlled | 970 mg DHM (in 10g A. grossedentata supplement) | 1 month | Significant decrease in fasting glucose and glycated albumin | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of DHM.
Antioxidant and Anti-inflammatory Pathways
DHM enhances the cellular antioxidant defense system primarily through the activation of the Nrf2 pathway and inhibits inflammatory responses by suppressing the NF-κB pathway.
References
- 1. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Recent Update on the Pharmacological Effects and Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Present Status, Challenges, and Prospects of this compound in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound improves meat quality and promotes skeletal muscle fiber type transformations via AMPK signaling in growing–finishing pigs - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin: A Deep Dive into its Signaling Pathways in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest for its diverse pharmacological activities. Emerging evidence strongly suggests a pivotal role for DHM in the regulation of metabolic homeostasis, positioning it as a promising therapeutic candidate for metabolic disorders such as insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the core signaling pathways modulated by DHM in metabolic regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.
Core Signaling Pathways Modulated by this compound
This compound exerts its metabolic regulatory effects through a multi-pronged mechanism, primarily centered on the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. Activation of AMPK by DHM initiates a cascade of downstream signaling events that collectively improve glucose and lipid metabolism, enhance mitochondrial function, and reduce inflammation.
AMPK/Sirt1/PGC-1α Axis: Enhancing Mitochondrial Biogenesis and Function
A cornerstone of DHM's metabolic benefits lies in its ability to stimulate mitochondrial biogenesis and improve mitochondrial function through the AMPK/Sirt1/PGC-1α pathway.[1][2][3]
-
AMPK Activation: DHM activates AMPK, a key cellular energy sensor.[2][4] One proposed mechanism for this activation is the inhibition of the F1F0-ATPase by DHM.[4] Another study suggests a novel pathway where DHM interacts with phospholipase C (PLC), leading to increased intracellular calcium levels, which in turn activates Calcium/calmodulin-dependent protein kinase kinase (CaMKK), an upstream kinase of AMPK.[1][5]
-
Sirtuin 1 (Sirt1) Activation: Activated AMPK increases the expression and activity of Sirt1, an NAD+-dependent deacetylase.[2][3] DHM has been shown to reverse the ethanol-mediated depletion of NAD+, further promoting Sirt1 activity.[2]
-
PGC-1α Activation: Sirt1 deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2]
-
Mitochondrial Biogenesis: Activated PGC-1α co-activates nuclear respiratory factors (NRF1/2) and mitochondrial transcription factor A (TFAM), leading to the transcription of nuclear and mitochondrial genes encoding mitochondrial proteins, ultimately resulting in the formation of new mitochondria.[1]
This pathway is particularly crucial in the context of alcoholic and non-alcoholic fatty liver disease, where mitochondrial dysfunction is a key pathological feature.[2][6]
Insulin Signaling Pathway: Improving Glucose Homeostasis
DHM has demonstrated significant potential in improving insulin sensitivity and promoting glucose uptake in peripheral tissues, particularly skeletal muscle and adipocytes.[7][8][9]
-
Enhanced Insulin Receptor Signaling: DHM enhances the insulin signaling cascade by increasing the phosphorylation of key downstream effectors, including Insulin Receptor Substrate 1 (IRS-1) at tyrosine 612 and Akt (Protein Kinase B).[8][10]
-
GLUT4 Translocation and Glucose Uptake: The activation of the IRS-1/Akt pathway promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby facilitating glucose uptake from the bloodstream.[11]
-
Regulation of PPARγ Phosphorylation: In adipocytes, DHM has been shown to enhance glucose uptake by inhibiting the MEK/ERK pathway, which leads to a down-regulation of peroxisome proliferator-activated receptor-gamma (PPARγ) phosphorylation at serine 273.[11][12]
References
- 1. This compound Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Mitochondrial Biogenesis in the Liver of Alcohol Fed Mice via the AMPK/Sirt-1/PGC-1α Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves skeletal muscle insulin resistance by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Nonalcoholic Fatty Liver Disease by Improving Mitochondrial Respiratory Capacity and Redox Homeostasis Through Modulation of SIRT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves skeletal muscle insulin sensitivity by inducing autophagy via the AMPK-PGC-1α-Sirt3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Research progress of this compound in the treatment of diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound enhances glucose uptake by inhibition of MEK/ERK pathway and consequent down-regulation of phosphorylation of PPARγ in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Antioxidant Potential of Dihydromyricetin: A Technical Guide
Introduction
Dihydromyricetin (DHM), also known as ampelopsin, is a natural dihydroflavonol primarily extracted from the plant Ampelopsis grossedentata (vine tea).[1] This bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological effects, including anti-inflammatory, anti-tumor, and hepatoprotective activities.[1][2][3] At the core of these beneficial properties lies its potent antioxidant capacity. DHM's molecular structure, rich in hydroxyl groups, enables it to effectively scavenge free radicals and mitigate oxidative stress, making it a compelling candidate for further investigation in drug development and nutraceutical applications.[1] This technical guide provides an in-depth overview of the in vitro methods used to characterize the antioxidant properties of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and signaling pathways.
In Vitro Antioxidant Capacity Assays
Several spectrophotometric assays are commonly employed to evaluate the antioxidant potential of this compound in vitro. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and straightforward method to assess the free radical scavenging ability of a compound. The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the sample.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.065 mg/mL or as specified by a kit) in a suitable solvent like methanol or ethanol.[1] This solution should be freshly prepared and protected from light.
-
Prepare a series of concentrations of this compound (e.g., 3, 5, 10, 15, and 20 µg/mL) in the same solvent.[1]
-
A positive control, such as Ascorbic Acid (Vitamin C) or Trolox, should be prepared in a similar concentration range.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix a volume of the DHM solution (or positive control/blank) with a volume of the DPPH working solution (e.g., a 1:1 ratio, such as 2 mL of sample and 2 mL of DPPH solution).[1]
-
For the blank, the same volume of the solvent is used instead of the DHM solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[1][4]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][4]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the concentration of DHM.
-
Quantitative Data Summary: DPPH Radical Scavenging Activity of DHM
| Compound | IC50 (µg/mL) | Reference |
| This compound (DHM) | 8.85 ± 0.17 | [1] |
| Ascorbic Acid (Vc) | 4.39 ± 0.04 | [1] |
| TBHQ | 5.30 ± 0.09 | [1] |
Note: Lower IC50 values indicate higher antioxidant activity.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[7]
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[7]
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][8]
-
Prepare a series of concentrations of this compound and a positive control.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.[5]
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the ABTS•+ solution without the sample and A_sample is the absorbance in the presence of the sample.
-
-
Determine the IC50 value from the concentration-response curve.
-
Quantitative Data Summary: ABTS Radical Scavenging Activity of DHM
| Compound | IC50 (µg/mL) | Reference |
| This compound (DHM) | 41.51 ± 1.63 | [1] |
| Ascorbic Acid (Vc) | 30.12 ± 0.35 | [1] |
| TBHQ | 28.52 ± 0.40 | [1] |
Note: Lower IC50 values indicate higher antioxidant activity.
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. This assay is based on the single electron transfer mechanism.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored complex at 593 nm.[11]
-
A standard curve is generated using the absorbance values of the known concentrations of the standard (e.g., FeSO₄).
-
The antioxidant capacity of the DHM sample is expressed as an equivalent concentration of the standard (e.g., µM Fe²⁺ equivalents).
-
FRAP Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, and the reduction in fluorescence is proportional to their activity.[1]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Cell Treatment:
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.[1]
-
-
Induction of Oxidative Stress:
-
After the treatment period, wash the cells again with PBS.
-
Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at specified excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) using a microplate reader.
-
-
Calculation:
-
The CAA value is calculated from the area under the curve of fluorescence versus time.
-
The EC50 value, the median effective concentration required to inhibit 50% of the oxidative stress-induced fluorescence, is determined.
-
Quantitative Data Summary: Cellular Antioxidant Activity of DHM
| Compound | EC50 (µmol/L) | Reference |
| This compound (DHM) | 226.26 ± 4.67 | [1] |
| Quercetin | 29.03 ± 0.36 | [1] |
Note: Lower EC50 values indicate higher cellular antioxidant activity.
Antioxidant-Related Signaling Pathways Modulated by this compound
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins. In vitro studies have identified several key pathways influenced by DHM.
1. Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like DHM, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1).[12][13] Studies have shown that DHM can activate the Nrf2/HO-1 signaling pathway, thereby enhancing the cell's endogenous antioxidant capacity.[12][13]
2. ERK and Akt Signaling Pathways: The Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways are critical signaling cascades involved in cell survival, proliferation, and stress response. Research indicates that DHM can activate both the ERK and Akt pathways.[12][13] Activation of these pathways can contribute to the cellular antioxidant defense, in part by influencing the activity and expression of downstream targets, including Nrf2. For instance, DHM has been shown to promote the nuclear translocation of Nrf2 and upregulate HO-1 protein expression via the activation of the ERK pathway in IPEC-J2 cells.[13]
DHM Antioxidant Signaling Pathways
Conclusion
The in vitro antioxidant properties of this compound are well-documented through a variety of established assays. DHM demonstrates significant radical scavenging activity against both DPPH and ABTS radicals and exhibits potent ferric reducing power. Furthermore, its ability to enhance cellular antioxidant defenses, as shown in the CAA assay, underscores its biological relevance. The modulation of key signaling pathways, such as Nrf2/HO-1 and ERK/Akt, reveals that DHM's antioxidant mechanism extends beyond direct chemical interactions to include the upregulation of endogenous protective systems. This comprehensive in vitro profile strongly supports the potential of this compound as a valuable natural compound for applications in the prevention and treatment of oxidative stress-related conditions. Further research, including in vivo studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. Antioxidant Activities of this compound Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 3. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. Protective Effects of this compound against •OH-Induced Mesenchymal Stem Cells Damage and Mechanistic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Acts as a Potential Redox Balance Mediator in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin: A Preliminary Investigation into its Anti-Inflammatory Effects
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant attention for its diverse pharmacological activities.[1][2][3] Among these, its potent anti-inflammatory properties are of particular interest to the scientific community. This technical guide provides a comprehensive overview of the preliminary investigations into DHM's anti-inflammatory effects, focusing on its molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Molecular Mechanisms of Anti-Inflammation
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of pro-inflammatory mediators and the suppression of critical inflammatory signaling cascades.
Inhibition of the TLR4/NF-κB Signaling Pathway
A pivotal mechanism underlying DHM's anti-inflammatory action is its ability to suppress the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] In response to inflammatory stimuli such as lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes.
This compound has been shown to inhibit this pathway by attenuating the phosphorylation of both p65 and IκBα.[4] Studies suggest that DHM can directly bind to IKK, thereby inhibiting its phosphorylation and preventing the downstream activation of NF-κB.[1][6] This ultimately leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]
References
- 1. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an emerging compound with comprehensive effects on multiple systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Inflammation through TLR4/NF-kappaB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of this compound on Inflammatory Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Review of the Biological Activities of Dihydromyricetin: Mechanisms, Quantitative Effects, and Experimental Approaches
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest due to its extensive pharmacological activities.[1] This technical guide provides an in-depth review of the multifaceted biological effects of DHM, including its antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, anticancer, and metabolic regulatory properties. We present a comprehensive summary of quantitative data from preclinical studies, detail key experimental protocols for assessing its efficacy, and illustrate the underlying molecular mechanisms through signaling pathway diagrams. This document aims to serve as a vital resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound (DHM), also known as ampelopsin, is a flavonoid compound with a molecular formula of C₁₅H₁₂O₈.[2] It is recognized for its high safety profile and a wide array of biological benefits.[2][3] Traditionally used in Chinese medicine, modern research has begun to systematically validate its therapeutic potential across various disease models.[4] This guide synthesizes current knowledge, focusing on the quantitative aspects of DHM's activities and the experimental designs used to elucidate them, providing a solid foundation for future research and clinical translation.
Antioxidant Activity
DHM exhibits potent antioxidant effects by directly scavenging free radicals and by activating endogenous antioxidant defense systems.[5][6] Its mechanism of action is largely attributed to its ability to donate hydrogen atoms, chelate metal ions, and upregulate antioxidant enzymes.[7]
Quantitative Data: Antioxidant Activity
| Assay Type | Model System | Concentration/Dose | Observed Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | 20 µg/mL | 93.37% scavenging rate | [8] |
| DPPH Radical Scavenging | Chemical Assay | IC₅₀: 7.66 µg/mL | 50% inhibition of DPPH radical | [9] |
| ABTS Radical Scavenging | Chemical Assay | IC₅₀: 29.51 µg/mL | 50% inhibition of ABTS radical | [9] |
| Oxidative Stress Markers | Growing-Finishing Pigs (Jejunum) | 0.03% DHM in diet | Increased T-AOC, CAT, GSH-Px; Decreased MDA | [10] |
| Oxidative Stress Markers | Aflatoxin B1-induced Mice | 200 mg/kg DHM | Increased GST, GPX, CAT, SOD; Decreased MDA | [11] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from methodologies used to assess the free-radical scavenging capacity of DHM.[8][9]
-
Reagent Preparation : Prepare a 0.065 mg/mL solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol. Prepare a series of DHM concentrations (e.g., 3, 5, 10, 15, 20 µg/mL) in methanol. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.
-
Reaction Mixture : In a 96-well plate or centrifuge tube, mix 2 mL of the DPPH solution with 2 mL of each DHM concentration or control. For the blank, use 2 mL of methanol instead of the sample.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC₅₀ Determination : Plot the scavenging percentage against the DHM concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Signaling Pathway: Nrf2/HO-1 Activation by DHM
DHM enhances cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). DHM promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12]
Anti-inflammatory Activity
DHM demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways, such as NF-κB and MAPK.[6][7]
Quantitative Data: Anti-inflammatory Effects
| Model System | Treatment/Dose | Measured Parameter | Result | Reference |
| Carrageenan-induced Paw Edema (Rat) | 200 mg/kg DHM | Paw Volume | Significant reduction in edema | [7] |
| OVA-induced Asthma (Mouse) | DHM treatment | IL-4, IL-5, IL-13 in BALF | Significant decrease in cytokine levels | [13] |
| CFA-induced Arthritis (Rat) | DMY treatment | Serum IL-1β, IL-6, TNF-α | Significant inhibition of cytokine expression | [12] |
| Nonalcoholic Fatty Liver Disease (Human) | 150 mg DHM, twice daily for 3 months | Serum TNF-α | Significant decrease from baseline | [14] |
Experimental Protocol: Measurement of Inflammatory Cytokines in an Animal Model
This protocol describes a general workflow for assessing DHM's effect on inflammation in an ovalbumin (OVA)-induced asthma mouse model.[13]
-
Animal Model Induction : Sensitize C57BL/6 mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide on days 0 and 14. From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.
-
DHM Administration : Administer DHM (e.g., 50 mg/kg, orally) or vehicle (e.g., PBS) to respective groups of mice one hour before each OVA challenge.
-
Sample Collection : 24 hours after the final challenge, euthanize the mice. Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS into the lungs to collect BAL fluid (BALF). Collect blood via cardiac puncture to separate serum.
-
Cytokine Measurement (ELISA) : Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of IL-4, IL-5, and IL-13 in the BALF and serum according to the manufacturer's instructions.
-
Data Analysis : Compare the cytokine levels between the vehicle-treated OVA-challenged group and the DHM-treated OVA-challenged group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in cytokine levels in the DHM group indicates an anti-inflammatory effect.
Signaling Pathway: Inhibition of NF-κB Pathway by DHM
The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, mediated by the IκB kinase (IKK) complex. This allows NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DHM has been shown to inhibit this pathway, in part by suppressing IKK activity, thereby preventing IκB degradation and keeping NF-κB inactive in the cytoplasm.[6][7]
Hepatoprotective Effects
DHM provides significant protection to the liver against various insults, including those induced by alcohol, toxins (e.g., carbon tetrachloride, aflatoxin), and metabolic stress (e.g., high-fat diet). Its hepatoprotective mechanisms involve reducing oxidative stress, suppressing inflammation, inhibiting hepatocyte apoptosis, and improving lipid metabolism.[11][15][16]
Quantitative Data: Hepatoprotective Activity
| Model System | Treatment/Dose | Measured Parameter | Result | Reference |
| Chronic Ethanol-fed Mice | 5 & 10 mg/kg DHM (i.p.) | Serum ALT & AST | Significantly reduced activity vs. ethanol-only group | [15][16] |
| CCl₄-induced Acute Liver Injury (Mice) | 150 mg/kg DHM (oral) | Serum ALT & AST | Significant decrease vs. CCl₄-only group | [1] |
| High-Fat Diet-induced NAFLD (Mice) | DHM (medium & high dose) | Serum ALT & AST | Significant reductions vs. model group | [3] |
| Aflatoxin B1-induced Liver Injury (Mice) | 200 mg/kg DHM | Serum ALT & AST | Significant reduction vs. AFB1-only group | [11] |
| Liver Ischemia/Reperfusion (Mice) | 100 mg/kg/day DHM | Serum ALT | ~90-fold I/R increase reduced by DHM treatment | [17] |
Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This protocol is a standard method for evaluating the hepatoprotective effects of compounds like DHM in vivo.[1]
-
Animal Grouping : Use male C57BL/6 mice, divided into at least three groups: Control (vehicle only), CCl₄ group (CCl₄ + vehicle), and CCl₄ + DHM group.
-
Induction of Liver Injury : Induce acute liver injury by a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 1 mL/kg body weight, diluted in olive oil). The control group receives an i.p. injection of olive oil only.
-
DHM Administration : Two hours after CCl₄ injection, begin oral administration of DHM (e.g., 150 mg/kg, dissolved in 0.5% CMC-Na) to the treatment group. The control and CCl₄ groups receive the vehicle (0.5% CMC-Na). Continue administration once daily for a set period (e.g., 4 days).
-
Sample Collection : At selected time points (e.g., 24, 48, 72 hours post-CCl₄), collect blood via retro-orbital bleeding or cardiac puncture to obtain serum. Euthanize the animals and perfuse the livers with saline before collection.
-
Biochemical Analysis : Measure the activity of liver injury markers, alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum using commercially available assay kits.
-
Histopathology : Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver architecture, necrosis, and inflammation.
-
Data Analysis : Compare serum ALT/AST levels and histopathological scores between the CCl₄ group and the CCl₄ + DHM group to determine the protective effect of DHM.
Neuroprotective Activity
DHM has demonstrated neuroprotective effects in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases. Its mechanisms include reducing oxidative stress, inhibiting neuroinflammation, preventing neuronal apoptosis, and modulating neurotransmitter systems.[18][19]
Quantitative Data: Neuroprotective Effects
| Model System | Treatment/Dose | Measured Parameter | Result | Reference |
| OGD/R-induced HT22 Cells | 100 & 300 µmol/l DHM | Cell Viability (MTT) | Significantly enhanced cell viability vs. OGD/R group | [20] |
| OGD/R-induced BV2 Microglia | 1, 5, 10 µM DHM | Cell Viability (MTT) | Dose-dependently enhanced cell viability | [18] |
| Alzheimer's Disease Model (Tg2576 mice) | 2 mg/kg/day DHM for 3 months | Brain Aβ₁₋₄₀ & Aβ₁₋₄₂ levels | Decreased accumulation of amyloid-beta peptides | [19] |
| Huntington's Disease Model (3-NP induced rats) | DHM treatment | Striatal SOD activity | Increased SOD activity and decreased MDA levels | [19] |
Experimental Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) In Vitro Model
This cell-based assay simulates ischemic/reperfusion injury to screen for neuroprotective compounds.[18][20]
-
Cell Culture : Culture neuronal cells (e.g., HT22 hippocampal cells or BV2 microglia) in standard culture medium (e.g., DMEM with 10% FBS) in a humidified incubator (37°C, 5% CO₂).
-
DHM Pre-treatment : Seed cells into appropriate culture plates. Once attached, replace the medium with fresh medium containing various non-toxic concentrations of DHM (e.g., 1, 5, 10 µM) and incubate for a specified period (e.g., 2 hours).
-
OGD Induction : To induce oxygen-glucose deprivation, wash the cells with glucose-free DMEM and then culture them in glucose-free DMEM inside a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for a duration sufficient to cause injury (e.g., 4-6 hours).
-
Reoxygenation : After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium and return the cells to the normoxic incubator (37°C, 5% CO₂) for reoxygenation (e.g., 24 hours). DHM can be re-applied during this phase if desired.
-
Assessment of Cell Viability : Quantify cell viability using an MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.
-
Data Analysis : Calculate cell viability as a percentage relative to the control group (no OGD/R). A significant increase in viability in the DHM-treated groups compared to the OGD/R-only group indicates a neuroprotective effect.
Anticancer Activity
DHM exerts multitargeted antitumor effects, including inhibiting cancer cell proliferation, inducing apoptosis and autophagy, and suppressing invasion and metastasis.[21] It modulates numerous signaling pathways critical for cancer progression, such as p53, PI3K/Akt, and mTOR.[21]
Quantitative Data: Anticancer Activity
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |
| T24 | Muscle Invasive Bladder Cancer | MTT | 22.3 µM | [2] |
| UMUC3 | Muscle Invasive Bladder Cancer | MTT | 16.7 µM | [2] |
| QGY7701 | Hepatocellular Carcinoma | MTT | ~100 µM (at 24h) | [22] |
| SMMC7721 | Hepatocellular Carcinoma | MTT | ~200 µM (at 48h) | [22] |
Experimental Protocol: Cell Proliferation and Viability (MTT Assay)
The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[2][22]
-
Cell Seeding : Seed cancer cells (e.g., T24, HepG2) into a 96-well plate at a density of 1×10⁴ cells/well and allow them to adhere overnight.
-
DHM Treatment : Treat the cells with a range of DHM concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Incubation : After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. This allows viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the optical density (OD) of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculation of IC₅₀ : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of DHM concentration and use non-linear regression to determine the IC₅₀ value, which is the concentration of DHM that inhibits cell growth by 50%.
Signaling Pathway: p53-Mediated Apoptosis Induced by DHM
The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in cancer cells. DHM has been shown to activate the p53 pathway. Activated p53 upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade (e.g., Caspase-9 and Caspase-3), culminating in programmed cell death.[22][23]
Metabolic Regulation
DHM plays a beneficial role in regulating glucose and lipid metabolism, making it a promising candidate for managing metabolic disorders like obesity and type 2 diabetes. It improves insulin sensitivity, enhances glucose uptake, and reduces lipid accumulation.[24][25]
Quantitative Data: Metabolic Regulation
| Model System | Treatment/Dose | Measured Parameter | Result | Reference |
| High-Fat Diet-induced Obese Mice | 100 mg/kg/day DHM for 4 weeks | Body Weight | Significant reduction vs. vehicle group | [25] |
| High-Fat Diet-induced NAFLD (Rats) | 200 mg/kg DHM | Serum TC, TG, LDL-C | Reduced by 60.8%, 53%, and 60.7% respectively | [26] |
| 3T3-L1 Adipocytes | 1-10 µM DHM | Lipid Accumulation | Significantly decreased lipid accumulation | [24] |
| DEX-treated 3T3-L1 Adipocytes | 1 µM DHM | Glucose Uptake | Reversed DEX-induced reduction in glucose uptake | [24] |
| Nonalcoholic Fatty Liver Disease (Human) | 150 mg DHM, twice daily for 3 months | HOMA-IR Index | Significantly decreased vs. placebo group | [14] |
Experimental Protocol: In Vivo Glucose and Insulin Tolerance Tests
These tests are crucial for assessing the effect of a compound on glucose homeostasis and insulin sensitivity in an animal model of diet-induced obesity.[25]
-
Animal Model : Male C57BL/6J mice are fed a high-fat diet (HFD, e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.
-
DHM Treatment : Following the induction period, mice are treated daily with DHM (e.g., 100 mg/kg, oral gavage) or vehicle for a specified duration (e.g., 4 weeks).
-
Intraperitoneal Glucose Tolerance Test (IPGTT) :
-
Fast the mice overnight (approx. 16 hours).
-
Measure baseline blood glucose (time 0) from the tail vein.
-
Administer an intraperitoneal injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT) :
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose (time 0).
-
Administer an intraperitoneal injection of human insulin (0.75 IU/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Data Analysis : Plot the glucose concentration over time for both tests. Calculate the Area Under the Curve (AUC) for the IPGTT. Improved glucose clearance (lower glucose levels and AUC in IPGTT) and enhanced insulin sensitivity (greater glucose reduction in ITT) in the DHM-treated group compared to the vehicle group indicate a beneficial metabolic effect.
Conclusion and Future Directions
This compound is a promising natural compound with a remarkable spectrum of biological activities demonstrated across numerous preclinical models. Its potent antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, anticancer, and metabolic-regulatory effects are underpinned by its ability to modulate a variety of cellular signaling pathways. The quantitative data and detailed protocols presented in this guide offer a robust framework for researchers to build upon.
Despite the promising preclinical evidence, the clinical application of DHM is currently limited by its low bioavailability.[4] Future research should focus on developing novel delivery systems or structural modifications to enhance its pharmacokinetic profile. Furthermore, well-designed, large-scale clinical trials are imperative to validate its efficacy and safety in human populations for various therapeutic applications. Continued investigation into its molecular targets and synergistic potential with existing drugs will further unlock the full therapeutic promise of this versatile flavonoid.[4][21]
References
- 1. This compound alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic this compound with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Present Status, Challenges, and Prospects of this compound in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Activities of this compound Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound relieves rheumatoid arthritis symptoms and suppresses expression of pro-inflammatory cytokines via the activation of Nrf2 pathway in rheumatoid arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti‑inflammatory effects of this compound in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves glucose and lipid metabolism and exerts anti-inflammatory effects in nonalcoholic fatty liver disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound protects against liver ischemia/reperfusion induced apoptosis via activation of FOXO3a-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits injury caused by ischemic stroke through the lncRNA SNHG17/miR-452-3p/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Research of this compound for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Multiple molecular and cellular mechanisms of the antitumour effect of this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells | PLOS One [journals.plos.org]
- 24. This compound enhances glucose uptake by inhibition of MEK/ERK pathway and consequent down‐regulation of phosphorylation of PPARγ in 3T3‐L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound ameliorates diet-induced obesity and promotes browning of white adipose tissue by upregulating IRF4/PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1α and PPARα-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin's Role in Modulating Cellular Apoptosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound predominantly found in the plant Ampelopsis grossedentata.[1][2] Possessing a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects, DHM has garnered significant attention for its potent anti-cancer activities.[3][4][5] A primary mechanism underlying its anti-tumor efficacy is the induction of cellular apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular pathways and cellular mechanisms modulated by DHM to trigger apoptosis in various cancer models, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of DHM-Induced Apoptosis
DHM orchestrates apoptosis through a multi-pronged approach, engaging several key signaling pathways. It can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways by modulating a network of regulatory proteins. The primary mechanisms include the regulation of the p53 pathway, modulation of the Bcl-2 protein family, activation of caspases, and inhibition of pro-survival pathways like PI3K/Akt/mTOR.[6][7][8]
p53-Mediated Intrinsic Apoptotic Pathway
The tumor suppressor protein p53 is a central regulator of cell fate, and its activation is a key event in DHM-induced apoptosis.[3] DHM has been shown to upregulate the expression of p53 in a dose- and time-dependent manner in various cancer cell lines, including hepatocellular carcinoma and gastric cancer.[1][2][3]
Activated p53 transcriptionally regulates members of the Bcl-2 family. Specifically, DHM treatment leads to:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer).[1][9]
-
Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2 (B-cell lymphoma 2).[3][7][9]
This shift in the Bax/Bcl-2 ratio is critical, as it increases the permeability of the outer mitochondrial membrane.[6][8] This permeabilization event triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of cysteine-aspartic proteases known as caspases, ultimately leading to apoptosis.[10]
Inhibition of the PI3K/Akt/mTOR Survival Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. DHM has been identified as a potent inhibitor of this pathway in several cancers.[6][11] By downregulating the expression and phosphorylation of Akt, DHM effectively blocks downstream survival signals.[7]
Key consequences of Akt inhibition by DHM include:
-
Activation of Pro-Apoptotic Bad: Akt normally phosphorylates and inactivates the pro-apoptotic protein Bad. DHM-mediated inhibition of Akt prevents Bad phosphorylation, allowing it to sequester and inhibit the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[7]
-
Inhibition of mTOR: Akt is an upstream activator of the mammalian target of rapamycin (mTOR). DHM's inhibition of Akt leads to the downregulation of mTOR activity, which can induce both apoptosis and autophagy.[6][8]
Modulation of Other Key Signaling Pathways
DHM's pro-apoptotic effects extend to several other regulatory networks:
-
MAPK Pathway: In certain contexts, DHM can induce apoptosis through the activation of JNK/p38 MAPK signaling, often linked to cellular stress responses.[6]
-
NF-κB Pathway: DHM can regulate apoptosis by modulating the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[4][6][8]
-
Notch1 Pathway: In hepatocellular carcinoma, DHM has been shown to promote apoptosis by downregulating the expression of Notch1, a transmembrane receptor involved in cell fate decisions.[6][8][12]
-
ER Stress: DHM can induce apoptosis in colon cancer cells by triggering endoplasmic reticulum (ER) stress.[6][8]
Quantitative Data on DHM's Pro-Apoptotic Effects
The efficacy of DHM in inducing apoptosis has been quantified across numerous studies and cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| T24 | Muscle Invasive Bladder Cancer | 22.3 | 48 | [13] |
| UMUC3 | Muscle Invasive Bladder Cancer | 16.7 | 48 | [13] |
| A2780 | Ovarian Cancer | 336.0 | 24 | [14] |
| RBE | Cholangiocarcinoma | ~150 | 24 | [15] |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | DHM Conc. (µM) | Apoptosis Rate (%) | Fold Increase | Citation |
| T24 | 0 (Control) | 8.7 ± 0.7 | - | [13] |
| 20 | 19.9 ± 5.5 | ~2.3 | [13] | |
| UMUC3 | 0 (Control) | 5.2 ± 0.5 | - | [13] |
| 20 | 7.6 ± 0.9 | ~1.5 | [13] | |
| JAr | 0 (Control) | 14.2 ± 1.69 | - | [16] |
| 100 mg/L (~297) | 74.42 ± 0.41 | ~5.2 | [16] | |
| HuH-6 | 0 (Control) | 7.58 ± 1.54 | - | [10] |
| 75 | 24.41 ± 2.50 | ~3.2 | [10] | |
| HepG2 | 0 (Control) | 5.67 ± 1.53 | - | [10] |
| 50 | 30.33 ± 3.21 | ~5.3 | [10] |
Table 3: Modulation of Apoptosis-Related Protein Expression by this compound
| Cell Line | Protein | DHM Treatment | Change in Expression | Citation |
| HepG2 | p53 | 10-150 µM for 12h | Up-regulated (1.5 to 2.9-fold) | [3] |
| Bcl-2 | 10-150 µM for 12h | Down-regulated (0.8 to 0.5-fold) | [3] | |
| Bax | 10-150 µM for 12h | No significant change | [3] | |
| QGY7701 | p53, Bax, Bak, Cleaved Caspase-3 | Various conc. | Up-regulated | [1] |
| JAr | Bax | 40-100 mg/L for 48h | Increased | [16] |
| Bcl-2, pro-caspase-3 | 40-100 mg/L for 48h | Decreased | [16] | |
| AGS | p53, Bcl-2 | 25-100 µM for 48-72h | Regulated dose-dependently | [2][6] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to evaluate DHM's effect on apoptosis.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., AGS, T24, A2780) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[2][13][14]
-
DHM Treatment: Treat cells with various concentrations of DHM (e.g., 0, 5, 10, 25, 50, 100, 200 µM) for specified durations (e.g., 24, 48, or 72 hours).[2][13] A vehicle control (e.g., 0.1% DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][13]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density (OD) at a wavelength of 490 nm using a microplate reader.[13]
-
Calculation: Relative cell viability is calculated as (OD of treated group / OD of control group) x 100%.
Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates (1 x 10⁵ cells/well) and treat with desired DHM concentrations for 48 hours.[1][13]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer provided with the apoptosis detection kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[13][14]
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific apoptosis-related proteins.
Methodology:
-
Lysate Preparation: After DHM treatment, lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C to collect the supernatant containing total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) assay.[1][9]
-
SDS-PAGE: Separate equal amounts of total protein (e.g., 40 µg) on an SDS-polyacrylamide gel.[9]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize immunoreactive bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
Analysis: Quantify band densities using software like ImageJ, normalizing to a loading control such as β-actin.[16]
DNA Fragmentation Analysis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[9][16]
Methodology:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[17]
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) according to the manufacturer's protocol, typically for 60 minutes at 37°C in a humidified chamber.
-
Washing & Counterstaining: Wash the samples with PBS. A nuclear counterstain (e.g., DAPI or Propidium Iodide) can be used.
-
Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells (indicating DNA fragmentation) will exhibit bright nuclear fluorescence.[9][18]
This compound is a potent natural compound that effectively induces apoptosis in a wide array of cancer cells. Its multifaceted mechanism of action, involving the activation of the p53-mediated intrinsic pathway and the concurrent inhibition of pro-survival signals like the PI3K/Akt pathway, makes it a promising candidate for cancer therapy.[1][6][7] The quantitative data consistently demonstrate its ability to inhibit cell proliferation and trigger programmed cell death at pharmacologically relevant concentrations. Further research, particularly in combination therapies and in vivo models, will be crucial to fully elucidate its therapeutic potential and pave the way for its clinical application in oncology.[14][19]
References
- 1. This compound induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneticsmr.com [geneticsmr.com]
- 3. This compound Reduced Bcl-2 Expression via p53 in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates methotrexate-induced hepatotoxicity via suppressing the TLR4/NF-κB pathway and NLRP3 inflammasome/caspase 1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduced Bcl-2 expression via p53 in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound induces mitochondria-mediated apoptosis in HepG2 cells through down-regulation of the Akt/Bad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound functions as a tumor suppressor in hepatoblastoma by regulating SOD1/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Alleviates H9C2 Cell Apoptosis and Autophagy by Regulating CircHIPK3 Expression and PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Protects Against Hypoxia/Reoxygenation Injury in Cardiomyocytes by Activating miR-34a-Mediated Notch1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapeutic this compound with remarkable anti-tumor activity and biosafety for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Apoptosis and Reverses Drug Resistance in Ovarian Cancer Cells by p53-mediated Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Tumor Growth and Epithelial-Mesenchymal Transition through regulating miR-455-3p in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis in a human choriocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound Enhances the Chemo-Sensitivity of Nedaplatin via Regulation of the p53/Bcl-2 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromyricetin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest due to its diverse pharmacological effects.[1] This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of DHM. It further details its significant biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. Standardized experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways modulated by this promising bioactive compound.
Chemical Structure and Physicochemical Properties
This compound, also known as Ampelopsin, is a dihydroflavonol, a type of flavonoid.[2][3] Its chemical structure is characterized by a C6-C3-C6 skeleton, with the IUPAC name (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[1][4][5] The presence of multiple hydroxyl groups is a key determinant of its biological activity.[2]
The chemical structure of this compound is presented below: (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | [1][4][5] |
| Synonyms | Ampelopsin, (+)-Dihydromyricetin | [3][4][5][6] |
| CAS Number | 27200-12-0 | [3][4][5][6][7] |
| Molecular Formula | C₁₅H₁₂O₈ | [4][5][6][7] |
| Molecular Weight | 320.25 g/mol | [3][4][5] |
| Appearance | Off-white to pale yellow powder | [4] |
| Melting Point | 239-241 °C | [3][4][8] |
| Boiling Point | 780.7 ± 60.0 °C (Predicted) | [3][4][8] |
| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [3][4][8] |
| pKa | 7.38 ± 0.60 (Predicted) | [3][8] |
| LogP | 1.230 (Estimated) | [3][8] |
| UV/Vis (λmax) | 208, 291 nm | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water (Room Temp) | ~0.2 mg/mL (Slightly soluble) | [2][9] |
| Hot Water | Soluble | [4][9] |
| Ethanol | ~1 mg/mL | [6] |
| Hot Ethanol | Freely Soluble | [4] |
| DMSO | ~10 mg/mL | [6] |
| Dimethylformamide (DMF) | ~10 mg/mL | [6] |
| Acetone | Freely Soluble | [4] |
| Ethyl Acetate | Very Slightly Soluble | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
This compound's stability is influenced by pH, temperature, and the presence of metal ions. It is relatively stable in acidic to neutral conditions (pH < 7.0) but degrades in weak alkaline solutions, a process accelerated by Cu²⁺ and Fe³⁺ ions.[10][11] Temperatures exceeding 100°C can lead to irreversible oxidation.[11][12]
Biological Activities and Signaling Pathways
This compound exhibits a wide array of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties.[13][14][15]
Antioxidant Activity
DHM's antioxidant effects are well-documented and stem from its ability to scavenge free radicals and reduce oxidative stress.[7][15][16] It has been shown to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD).[9]
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ / EC₅₀ | References |
| DPPH Radical Scavenging | 0.235 µg/mL | [7] |
| Cellular Antioxidant Activity (CAA) | EC₅₀: 226.26 µmol/L | [16][17] |
One of the key mechanisms underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19][20] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). DHM can promote the dissociation of Nrf2 from KEAP1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which encode for various antioxidant and detoxification enzymes.[19][20]
Anti-inflammatory Activity
DHM exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways.[14][15][18] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[18][21]
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response and are significantly modulated by DHM.[18][22][23][24] DHM can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[22] DHM also suppresses the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[18][22][24]
References
- 1. Frontiers | Defining the Role of Nuclear Factor (NF)-κB p105 Subunit in Human Macrophage by Transcriptomic Analysis of NFKB1 Knockout THP1 Cells [frontiersin.org]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Free radical scavenging activity [protocols.io]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. raybiotech.com [raybiotech.com]
- 21. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]
- 22. zen-bio.com [zen-bio.com]
- 23. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 24. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Dihydromyricetin's Hepatoprotective Capabilities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its potent hepatoprotective properties. This technical guide provides an in-depth overview of the foundational research elucidating the mechanisms through which DHM exerts its protective effects on the liver. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document details the experimental methodologies employed in key studies, presents quantitative data in a structured format for comparative analysis, and visualizes the core signaling pathways and experimental workflows. The evidence presented herein underscores the potential of DHM as a therapeutic agent for various liver pathologies, including alcoholic and non-alcoholic fatty liver disease, by highlighting its anti-inflammatory, antioxidant, anti-apoptotic, and metabolic regulatory functions.
Introduction
Liver disease remains a significant global health challenge, with a rising prevalence of conditions such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).[1] this compound (DHM), a flavonoid extracted from plants like Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree), has been a subject of extensive research due to its wide range of pharmacological activities.[2][3] Foundational studies have demonstrated that DHM possesses robust antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for hepatoprotective therapies.[2][4] This guide synthesizes the core research on DHM's mechanisms of action in protecting the liver from injury.
Mechanisms of Hepatoprotection
This compound exerts its hepatoprotective effects through a multi-pronged approach, targeting key pathological processes in liver disease.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a primary driver of liver damage.[5] DHM has been shown to bolster the liver's antioxidant capacity. One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Modulation of Inflammatory Responses
Chronic inflammation is a hallmark of progressive liver disease. DHM demonstrates significant anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. A crucial target is the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[7] By suppressing the activation of NF-κB, DHM reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][7]
Regulation of Apoptosis
Hepatocyte apoptosis, or programmed cell death, is a critical event in the progression of various liver injuries. DHM has been shown to protect liver cells from apoptosis by modulating the expression of key apoptosis-related proteins.
Improvement of Lipid Metabolism
DHM plays a crucial role in regulating lipid metabolism, which is particularly relevant in the context of NAFLD and ALD, both characterized by the accumulation of fat in the liver (steatosis).[8] DHM's effects on lipid metabolism are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9]
Quantitative Data on Hepatoprotective Effects
The following tables summarize the quantitative data from various preclinical studies, demonstrating the dose-dependent hepatoprotective effects of this compound.
Table 1: Effect of this compound on Serum Liver Enzymes in Animal Models of Liver Injury
| Animal Model | Injury Inducer | DHM Dosage | Duration | % Reduction in ALT | % Reduction in AST | Reference |
| Mice | Ethanol | 5 mg/kg/day | 5 weeks | Significant | Significant | [1] |
| Mice | Ethanol | 10 mg/kg/day | 5 weeks | Significant | Significant | [10] |
| Rats | High-Fat Diet | 100 mg/kg/day | 14 weeks | Dose-dependent | Dose-dependent | [11] |
| Rats | High-Fat Diet | 200 mg/kg/day | 14 weeks | Dose-dependent | Dose-dependent | [11] |
| Mice | CCl₄ | 150 mg/kg/day | 4 days | Significant | Significant | [3] |
| Mice | CCl₄ | 200 mg/kg | 4 weeks | Significant | Significant | [12] |
Table 2: Effect of this compound on Inflammatory Cytokines in Liver Tissue
| Animal Model | Injury Inducer | DHM Dosage | Duration | % Reduction in TNF-α | % Reduction in IL-6 | Reference |
| Mice | Ethanol | 5 mg/kg/day | 5 weeks | Significant | - | [10] |
| Mice | Ethanol | 10 mg/kg/day | 5 weeks | Significant | - | [10] |
| Mice | High-Fat Diet | 750 mg/kg/day | 8 weeks | Significant | - | [7] |
| Mice | High-Fat Diet | 1000 mg/kg/day | 8 weeks | Significant | - | [7] |
| Mice | Acetaminophen | 100 mg/kg | - | Significant | Significant | [13] |
| Mice | Acetaminophen | 200 mg/kg | - | Significant | Significant | [13] |
Table 3: Effect of this compound on Markers of Oxidative Stress in Liver Tissue
| Animal Model | Injury Inducer | DHM Dosage | % Increase in SOD Activity | % Increase in GSH-Px Activity | % Reduction in MDA Levels | Reference |
| Rats | - | - | - | - | - | [14] |
| Patients | Chronic fascioliasis | - | - | Measured | Measured | [15] |
| Rats | Immunosuppressants | - | Measured | Measured | Measured | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research on DHM's hepatoprotective capabilities.
Animal Models of Liver Injury
-
Carbon Tetrachloride (CCl₄)-Induced Liver Injury: C57BL/6 mice are typically used. A solution of CCl₄ in olive oil (e.g., 10% v/v) is administered via intraperitoneal injection at a dose of 1-2 mL/kg body weight to induce acute liver injury. For chronic models, injections are repeated 2-3 times a week for several weeks.[3][12]
-
Alcohol-Induced Liver Injury (Lieber-DeCarli Model): Male C57BL/6J mice are fed a liquid diet containing ethanol (e.g., 5% v/v) for a period of 4-6 weeks. Control groups receive an isocaloric liquid diet without ethanol.[1][10]
-
High-Fat Diet (HFD)-Induced NAFLD: Mice or rats are fed a diet with a high percentage of calories from fat (e.g., 45-60%) for an extended period (e.g., 8-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.[7][11]
Measurement of Serum Liver Enzymes
-
Sample Collection: Blood is collected from animals via cardiac puncture or retro-orbital bleeding and allowed to clot at room temperature. Serum is separated by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C).[17]
-
Assay: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using commercially available colorimetric assay kits according to the manufacturer's instructions. The principle of these assays often involves a coupled enzymatic reaction that results in a colorimetric or fluorometric product proportional to the enzyme activity. The absorbance is read using a microplate reader at the specified wavelength (e.g., 340 nm or 570 nm).[18][19]
Histological Analysis of Liver Tissue
-
Tissue Fixation and Processing: Liver tissues are excised and fixed in 10% neutral buffered formalin for at least 24 hours.[8] The fixed tissues are then dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin.[20]
-
Sectioning and Staining: 5 µm thick sections are cut from the paraffin blocks and mounted on glass slides. For Hematoxylin and Eosin (H&E) staining, sections are deparaffinized, rehydrated, stained with hematoxylin to visualize cell nuclei (blue), and counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink).[8][20] This allows for the assessment of general liver morphology, inflammation, and hepatocyte ballooning.[21]
-
Steatosis Assessment: To specifically visualize lipid accumulation, frozen liver sections can be stained with Oil Red O, which stains neutral lipids red.[8]
Western Blot Analysis
-
Protein Extraction: Liver tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[22][23] The homogenate is centrifuged at high speed (e.g., 12,000 rpm for 20 minutes at 4°C) to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.[24]
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-AMPK, Nrf2, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22][24]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry using imaging software.[22]
Measurement of Oxidative Stress Markers
-
Tissue Homogenate Preparation: A portion of the liver tissue is homogenized in cold phosphate-buffered saline (PBS).
-
Assay for SOD and GSH-Px: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the liver homogenates are measured using commercially available assay kits.
-
Assay for MDA: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is determined using the thiobarbituric acid reactive substances (TBARS) assay.[15] The principle of this assay is the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its hepatoprotective effects.
Caption: DHM's hepatoprotective signaling pathways.
Caption: Typical experimental workflow for DHM hepatoprotection studies.
Conclusion
The foundational research presented in this technical guide provides compelling evidence for the hepatoprotective capabilities of this compound. Through its multifaceted mechanisms of action, including the attenuation of oxidative stress, modulation of inflammatory responses, regulation of apoptosis, and improvement of lipid metabolism, DHM demonstrates significant potential as a therapeutic agent for a range of liver diseases. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this promising natural compound. Future clinical trials are warranted to translate these preclinical findings into effective treatments for patients with liver disorders.
References
- 1. This compound supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound ameliorates liver fibrosis via inhibition of hepatic stellate cells by inducing autophagy and natural killer cell-mediated killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress in Chronic Liver Disease: Relationship Between Peripheral and Hepatic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. This compound Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]
- 10. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1α and PPARα-mediated autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorates chronic liver injury by reducing pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical assessment of oxidative status versus liver enzymes in patients with chronic fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Comparison of Parameters of Oxidative Stress in Native Rat Livers Between Different Immunosuppressive Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arigobio.com [arigobio.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. 3hbiomedical.com [3hbiomedical.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]
Methodological & Application
Application Note: Quantification of Dihydromyricetin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydromyricetin (DHM). The described method is applicable for the determination of DHM in various matrices, including plant extracts and biological fluids. This document offers comprehensive experimental protocols, method validation parameters, and data presentation guidelines to assist researchers, scientists, and drug development professionals in accurately quantifying this bioactive flavonoid.
Introduction
This compound (DHM), also known as ampelopsin, is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1][2][3] DHM has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As research into the therapeutic potential of DHM progresses, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and formulation development. HPLC coupled with UV detection is a widely used technique for the analysis of flavonoids due to its simplicity, sensitivity, and specificity.[2] This application note presents a validated HPLC method for the quantification of DHM.
HPLC Method Parameters
A summary of established HPLC conditions for the quantification of this compound is presented in Table 1. These parameters can be adapted based on the specific instrumentation and sample matrix.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 HPLC or equivalent | Hitachi D-7000 with L-7100 pump and L-7455 detector or equivalent |
| Column | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase | Methanol: 0.1% Phosphoric Acid in Water (35:65, v/v)[4] | Acetonitrile: 0.04% Phosphoric Acid in Water (Gradient)[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Column Temperature | 40°C[4] | Ambient |
| Detection Wavelength | 290 nm[4] | 290 nm[5] |
| Injection Volume | 10 µL[4] | Not Specified |
| Run Time | Approximately 10 minutes | Dependent on gradient program |
| Retention Time | ~6.9 minutes[4] | Not Specified |
Method Validation
The analytical method was validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 0.247 - 4.114 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 21.600 ng/mL (in plasma)[5] |
| Limit of Quantification (LOQ) | 0.247 µg/mL (in plasma)[5] |
| Precision (RSD) | Intra-day: < 4.9%; Inter-day: < 6.2%[5] |
| Accuracy (Recovery) | 92.0% (in plasma)[5] |
Experimental Protocols
The following section provides detailed protocols for the preparation of standards and samples for the HPLC analysis of this compound.
4.1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the corresponding peak area. Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²).
4.2. Sample Preparation
4.2.1. Plant Material (e.g., Ampelopsis grossedentata leaves)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 60°C) to a constant weight and then grind it into a fine powder.
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1 g).
-
Add a suitable extraction solvent, such as a methanol-water mixture.
-
Employ an appropriate extraction technique, such as ultrasonication or reflux extraction, for a defined period. For instance, ultrasonic extraction can be performed at room temperature for 40 minutes.
-
-
Filtration and Dilution:
-
Centrifuge the extract to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
-
4.2.2. Biological Matrix (e.g., Rat Plasma)
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent like methanol or acetonitrile in a specific ratio (e.g., 1:3, plasma:acetonitrile).
-
-
Extraction:
-
Alternatively, for liquid-liquid extraction, acidify the plasma sample with phosphoric acid and extract with an organic solvent like ethyl acetate.[5]
-
-
Centrifugation and Evaporation:
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Experimental Workflow and Diagrams
The general workflow for the HPLC quantification of this compound is illustrated below.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method described in this application note is demonstrated to be a reliable and robust technique for the quantification of this compound in various samples. The provided protocols and validation data support its application in quality control, pharmacokinetic analysis, and other research areas requiring accurate determination of this bioactive compound.
References
- 1. New Method for Extracting and Purifying this compound from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination and pharmacokinetic studies of this compound and myricetin in rat plasma by HPLC-DAD after oral administration of Ampelopsis grossedentata decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Dihydromyricetin in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant scientific interest due to its wide array of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Its therapeutic potential is being explored in various disease models. This document provides detailed protocols and application notes for conducting in vivo studies of DHM in rodent models, focusing on hepatic injury, metabolic syndrome, and neuroprotection.
Section 1: General Guidelines for DHM Administration
1.1. Dosage and Vehicle: DHM dosages in rodent studies typically range from 5 mg/kg to 400 mg/kg, depending on the disease model and research objective.[4][5] Due to its poor water solubility, DHM is often suspended in a vehicle for administration.
-
Common Vehicles: 0.5% Carboxymethylcellulose (CMC) solution, 10% Dimethyl sulfoxide (DMSO), or olive oil are frequently used.[6][7][8]
-
Preparation: A homogenous suspension should be prepared fresh daily by thoroughly mixing DHM powder with the chosen vehicle.
1.2. Route of Administration:
-
Oral Gavage (p.o.): This is the most common route, mimicking human oral consumption. It is used for both acute and chronic studies.[6][9] Standard operating procedures for oral gavage in mice and rats should be strictly followed to prevent injury.[10][11]
-
Intraperitoneal Injection (i.p.): This route can be used to bypass first-pass metabolism and may result in higher bioavailability compared to oral administration.[4][12]
General Experimental Workflow
The following diagram outlines a typical workflow for in vivo studies involving DHM.
Section 2: Protocol for Liver Injury Models
DHM has shown significant hepatoprotective effects in rodent models of acute and chronic liver injury.[9][13]
2.1. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model: This model is used to study the anti-fibrotic effects of DHM.[6]
-
Animal Model: Male C57BL/6J mice (8 weeks old).[6]
-
Induction: Intraperitoneally inject CCl₄ (diluted 1:9 in olive oil) at a dose of 2 mL/kg, three times a week for 6 weeks.[6]
-
DHM Treatment Protocol:
-
Outcome Measures:
-
Serum Analysis: Measure levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[6]
-
Histopathology: Perform H&E and Sirius Red staining on liver tissues to assess fibrosis.
-
Molecular Analysis: Evaluate expression of fibrosis-related markers (e.g., α-SMA, Collagen I) via Western blot or immunohistochemistry.
-
2.2. Quantitative Data Summary for Liver Injury Models
| Parameter | CCl₄-Induced Fibrosis[6] | Thioacetamide (TAA)-Induced Acute Failure[4] | Ischemia/Reperfusion Injury[1] |
| Rodent Model | C57BL/6J Mice | BALB/c Mice | C57BL/6 Mice |
| Inducing Agent | Carbon Tetrachloride (CCl₄) | Thioacetamide (TAA) | Surgical Ischemia |
| DHM Dosage | 100 mg/kg | 5 mg/kg | Not specified |
| Admin. Route | Oral Gavage | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Duration | 6 weeks | Single dose post-TAA | Pre-treatment before ischemia |
| Key Outcomes | Reduced serum ALT/AST, decreased fibrosis. | Reduced serum ALT/AST, ammonia, and bilirubin.[4] | Reduced serum ALT, decreased apoptosis.[1] |
Section 3: Protocol for Metabolic Syndrome Models
DHM has been shown to ameliorate metabolic syndrome by improving insulin sensitivity and reducing body weight.[7][14]
3.1. High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model: This model is used to evaluate DHM's effects on obesity, hyperglycemia, and insulin resistance.[7][15]
-
Animal Model: Male db/db mice (8-10 weeks old) or Sprague-Dawley rats.[7][15]
-
Induction: Feed animals a high-fat diet (e.g., 45% fat) for an extended period (e.g., 8 weeks) to induce obesity and metabolic abnormalities.[7]
-
DHM Treatment Protocol:
-
Outcome Measures:
-
Metabolic Parameters: Monitor body weight, food intake, fasting blood glucose, and serum insulin levels weekly.[7]
-
Glucose Tolerance: Perform an Oral Glucose Tolerance Test (OGTT) at the end of the study.
-
Lipid Profile: Measure serum levels of triglycerides (TG), total cholesterol (TC), and free fatty acids (FFA).[15]
-
Histopathology: Analyze liver and adipose tissue for lipid accumulation and cell morphology.
-
3.2. Quantitative Data Summary for Metabolic Syndrome Models
| Parameter | db/db Mice Model[7][14] | HFD-Fed Rat Model[15] |
| Rodent Model | db/db Mice | Sprague-Dawley Rats |
| Inducing Agent | Genetic (db/db) + High-Fat Diet | High-Fat Diet |
| DHM Dosage | 0.5 and 1.0 g/kg | Not specified (part of herbal mix) |
| Admin. Route | Oral Gavage | Oral Gavage |
| Treatment Duration | 8 weeks | Not specified |
| Key Outcomes | Reduced body weight, fasting blood glucose, and HOMA-IR.[14] | Reduced body fat, improved blood lipids (TG, TC), and glucose levels.[15] |
Signaling Pathway: DHM and AMPK Activation
DHM often exerts its metabolic benefits by activating the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating cellular energy homeostasis.[16][17]
Section 4: Protocol for Neuroprotection Models
DHM exhibits neuroprotective properties in models of neurodegenerative diseases and ischemic stroke.[3][18]
4.1. Aβ₁₋₄₂-Induced Alzheimer's Disease (AD) Model: This model is used to assess DHM's ability to mitigate cognitive deficits and neuroinflammation associated with AD.[19]
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).[19]
-
Induction: Intracerebroventricular injection of aggregated Aβ₁₋₄₂ peptide to induce AD-like pathology.[19]
-
DHM Treatment Protocol:
-
Outcome Measures:
-
Cognitive Function: Assess spatial learning and memory using the Morris Water Maze test.[19]
-
Neuroinflammation: Measure levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in serum and hippocampal tissue.[19]
-
Apoptosis: Evaluate neuronal apoptosis in the hippocampus using TUNEL staining and Western blot for Bcl-2/Bax expression.[19]
-
4.2. Quantitative Data Summary for Neuroprotection Models
| Parameter | Aβ-Induced AD Model[19] | Ischemic Stroke (MCAO) Model[18] | CORT-Induced Depression Model[20] |
| Rodent Model | Sprague-Dawley Rats | Sprague-Dawley Rats | ICR Mice |
| Inducing Agent | Aβ₁₋₄₂ Injection | Middle Cerebral Artery Occlusion | Corticosterone (CORT) Injection |
| DHM Dosage | 100, 200 mg/kg | Not specified | 20 mg/kg |
| Admin. Route | Oral Gavage | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Treatment Duration | 21 days | 7 days post-MCAO | 7 days |
| Key Outcomes | Improved learning/memory, reduced inflammation and apoptosis.[19] | Reduced infarct volume, decreased neurological deficit scores, reduced pyroptosis.[18] | Reversed depressive-like behaviors, reduced neuroinflammation.[20] |
Signaling Pathway: DHM and Nrf2 Antioxidant Response
DHM can protect against oxidative stress by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses.[21][22]
References
- 1. This compound protects against liver ischemia/reperfusion induced apoptosis via activation of FOXO3a-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound resists inflammation‐induced muscle atrophy via ryanodine receptor‐CaMKK‐AMPK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Research of this compound for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates liver fibrosis via inhibition of hepatic stellate cells by inducing autophagy and natural killer cell-mediated killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. Identification of this compound and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates chronic liver injury by reducing pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-rich herbal mixture extracts as a potential prescription for treatment of metabolic syndrome in rats fed a high-fat diet and subacute toxicity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound improves skeletal muscle insulin resistance by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound resists inflammation-induced muscle atrophy via ryanodine receptor-CaMKK-AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Alleviates Ischemic Brain Injury by Antagonizing Pyroptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protective role of this compound in Alzheimer’s disease rat model associated with activating AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Enhancing Dihydromyricetin Bioavailability Through Advanced Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various drug delivery systems designed to overcome the inherent biopharmaceutical challenges of dihydromyricetin (DHM), a natural flavonoid with numerous pharmacological benefits. The primary obstacle hindering its clinical application is its low oral bioavailability, attributed to poor water solubility, low permeability, and instability.[1][2] This document details several advanced formulation strategies that have been successfully employed to enhance the bioavailability of DHM, supported by quantitative data and detailed experimental protocols.
The Challenge: Poor Bioavailability of this compound
This compound exhibits a range of therapeutic effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities.[1][3] However, its practical application is significantly limited by its physicochemical properties. DHM has very low water solubility (approximately 0.2 mg/mL at 25°C) and is unstable in various pH conditions and temperatures, leading to poor absorption from the gastrointestinal tract.[4][5] Studies in rats have shown the absolute oral bioavailability of DHM to be as low as 4.02%.[6][7] These factors necessitate the development of advanced delivery systems to improve its therapeutic efficacy.
dot
References
- 1. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic developments in the drug delivery of natural product this compound: applications, prospects, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategic developments in the drug delivery of natural product this compound: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Dihydromyricetin (DHM) Administration Protocols for Preclinical Trials: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant interest in preclinical research for its diverse pharmacological activities. These include neuroprotective, hepatoprotective, anti-inflammatory, and anti-cancer properties. This document provides a comprehensive overview of DHM administration protocols used in various preclinical models, detailed methodologies for key experiments, and visual representations of associated signaling pathways.
I. Quantitative Data Summary: DHM Administration in Preclinical Models
The following tables summarize the administration protocols of this compound across different preclinical models, providing a comparative overview of dosages, routes of administration, and treatment durations.
Table 1: this compound Administration in Neurodegenerative Disease Models
| Disease Model | Animal Model | DHM Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Alzheimer's Disease | APP/PS1 mice | 1 mg/kg | Intraperitoneal (i.p.) | 2 or 4 weeks | Reduction in pro-inflammatory cytokines. | [1] |
| Alzheimer's Disease | TG2576 and TG-SwDI mice | 2 mg/kg/day | Oral | 3 months | Improved cognition, reduced Aβ peptides.[2][3][4] | [2][3][4] |
| Parkinson's Disease | MPTP-induced mice | 5 or 10 mg/kg | Intraperitoneal (i.p.) | 13 days | Protected against motor impairments and neuronal loss.[1] | [5] |
| Aging (D-galactose induced) | Male rats | 100 mg/kg | Oral | Not specified | Prevented neuronal loss and memory impairments.[1] | [1] |
| Social Isolation-Induced Anxiety | Mice | 2 mg/kg/day | Oral | Not specified | Improved memory and cognition.[6] | [6] |
Table 2: this compound Administration in Metabolic and Liver Disease Models
| Disease Model | Animal Model | DHM Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Non-alcoholic Fatty Liver Disease (NAFLD) | C57BL/6J mice on a high-fat diet | 500, 750, 1000 mg/kg | Not specified | 8 weeks | Mitigated weight gain and fat deposition. | [7] |
| Metabolic Syndrome | db/db mice | 0.5 and 1.0 g/kg | Oral | 8 weeks | Reduced abdominal fat weight. | [8] |
| Alcoholic Liver Disease | C57BL/6J mice | 5 and 10 mg/kg | Intraperitoneal (i.p.) | 1 week pre-treatment, then with ethanol | Reduced liver steatosis and triglycerides.[9] | [9][10] |
| Diet-Induced Obesity | C57BL/6J mice on a high-fat diet | 100 mg/kg/day | Gavage | 4 weeks | Reduced body weight and WAT mass. | [11] |
| Hepatic Steatosis and Insulin Resistance | Sprague Dawley rats on a high-fat diet | 50, 100, 200 mg/kg/day | Not specified | 6 weeks | Ameliorated hepatic steatosis. | [12] |
Table 3: this compound Administration in Cancer Models
| Cancer Type | Animal Model | DHM Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Muscle Invasive Bladder Cancer | Xenograft mouse model (T24 cells) | 20 mg/kg | Intravenous (i.v.) | Every 3rd day for 21 days | Significantly suppressed in vivo tumorigenesis.[13] | [13] |
| Prostate Cancer | In situ prostate tumor model | Not specified | Not specified | Not specified | Inhibited proliferation of PC-3 tumors. | [14] |
| Melanoma | Mice transplanted with B16 melanoma cells | 150, 200, 250 mg/kg | Not specified | Not specified | Significant reduction in metastatic tumors. | [14] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in preclinical studies involving this compound.
A. Induction of High-Fat Diet (HFD)-Induced Non-alcoholic Fatty Liver Disease (NAFLD) in Mice
This protocol describes the induction of NAFLD in mice using a high-fat diet, a common model to study the effects of DHM on metabolic disorders.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Animal caging with controlled temperature, humidity, and light/dark cycle
Procedure:
-
Acclimatization: Acclimate mice for one week to the housing conditions, providing free access to a standard chow diet and water.
-
Dietary Intervention:
-
Control Group: Feed mice a standard chow diet for the duration of the study.
-
NAFLD Model Group: Feed mice a high-fat diet for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
-
DHM Administration: Following the induction period, divide the HFD-fed mice into a vehicle control group and DHM treatment groups. Administer DHM at the desired dosages (e.g., 500, 750, 1000 mg/kg) via the chosen route (e.g., gavage) for the specified treatment period (e.g., 8 weeks).
-
Monitoring: Monitor body weight, food intake, and water consumption weekly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissue samples for analysis of serum lipids, liver enzymes, and histological examination of the liver.
B. Induction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-Induced Parkinson's Disease in Mice
This protocol outlines the procedure for inducing a Parkinson's disease-like phenotype in mice using the neurotoxin MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl
-
Saline (0.9% NaCl)
-
Appropriate safety equipment for handling MPTP
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week.
-
DHM Pre-treatment: For neuroprotective studies, begin DHM administration (e.g., 5 or 10 mg/kg, i.p.) for a specified period (e.g., 3 days) before MPTP induction.
-
MPTP Administration:
-
Sub-acute Regimen: Inject mice intraperitoneally with MPTP-HCl (e.g., 20-25 mg/kg) dissolved in saline once daily for 5-7 consecutive days.[5]
-
Continue DHM administration during the MPTP injection period and for a few days after (e.g., 3 days).
-
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and deficits, typically starting 7-14 days after the last MPTP injection.
-
Neurochemical and Histological Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue (striatum and substantia nigra) for analysis of dopamine levels, tyrosine hydroxylase-positive neurons, and markers of neuroinflammation and oxidative stress.
C. Morris Water Maze for Cognitive Assessment
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10 cm in diameter)
-
Non-toxic white paint or milk to make the water opaque
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Setup: Fill the tank with water (20-22°C) and make it opaque. Place the escape platform 1-2 cm below the water surface in a fixed quadrant.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds. If the mouse fails to find the platform, guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (Day after acquisition):
-
Remove the escape platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located. This is a measure of spatial memory retention.
-
D. Western Blot for Protein Analysis
This protocol details the steps for detecting specific proteins in tissue or cell lysates.
Materials:
-
Tissue or cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
E. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.
Materials:
-
ELISA plate pre-coated with capture antibody
-
Serum or plasma samples
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Standard protein for the cytokine of interest
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve by serially diluting the standard protein. Dilute the samples as needed.
-
Incubation: Add the standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature. Cytokines in the samples will bind to the capture antibody.
-
Washing: Wash the plate several times to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate and then add Streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add the TMB substrate. A color will develop in proportion to the amount of cytokine bound.
-
Stopping the Reaction: Add the stop solution to terminate the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
III. Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for preclinical trials.
Caption: General experimental workflow for a preclinical this compound trial.
Caption: DHM activates the AMPK/SIRT1 signaling pathway.
Caption: DHM inhibits the NF-κB signaling pathway.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound across a range of diseases. The administration protocols and experimental methodologies outlined in this document provide a valuable resource for researchers designing future preclinical trials. Standardization of these protocols will be crucial for comparing results across studies and advancing the clinical translation of DHM. Further research is warranted to optimize dosing strategies and fully elucidate the mechanisms of action of this promising natural compound.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modelorg.com [modelorg.com]
- 4. h-h-c.com [h-h-c.com]
- 5. This compound Attenuates Inflammation through TLR4/NF-kappaB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mmpc.org [mmpc.org]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. 4.5.1. The MPTP Mouse Model of Parkinson’s Disease Induced by MPTP Neurotoxin [bio-protocol.org]
- 11. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 12. UC Davis - Morris Water Maze [protocols.io]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 14. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Identification of Dihydromyricetin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its diverse pharmacological activities, including hepatoprotective and neuroprotective effects.[1][2][3] Understanding the metabolism of DHM is crucial for elucidating its mechanism of action, evaluating its bioavailability, and ensuring its safety and efficacy in therapeutic applications. Mass spectrometry, coupled with liquid chromatography, has emerged as a powerful and sensitive technique for the identification and quantification of DHM metabolites in various biological matrices.[4][5] These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of DHM metabolites.
Metabolic Pathways of this compound
The biotransformation of this compound in vivo is complex, involving multiple metabolic reactions. Studies in rats and mice have identified a significant number of metabolites in plasma, urine, feces, and brain tissue.[6][7][8] The primary metabolic pathways include:
-
Methylation: The addition of a methyl group, often occurring at the hydroxyl groups of the B-ring.
-
Glucuronidation: Conjugation with glucuronic acid, a major phase II metabolic reaction that increases water solubility and facilitates excretion.
-
Sulfation: Conjugation with a sulfate group.
-
Dehydroxylation: The removal of a hydroxyl group.
-
Reduction: The addition of hydrogen atoms.
-
Hydroxylation: The addition of a hydroxyl group.
-
Decarbonylation: The removal of a carbonyl group.
-
Glucosylation: The addition of a glucose molecule.
These reactions can also occur in combination, leading to a wide array of metabolites.[6]
Below is a diagram illustrating the major metabolic pathways of this compound.
Caption: Major metabolic pathways of this compound.
Identified this compound Metabolites
A comprehensive analysis of various studies has led to the identification of numerous DHM metabolites. The following table summarizes the key metabolites identified in rat and mouse models.
| Metabolite Class | Specific Metabolites Identified | Biological Matrix | Reference |
| Methylated | 3'-O-methyl-dihydromyricetin, 4'-O-methyl-dihydromyricetin | Serum, Urine, Feces, Brain | [7][8] |
| Glucuronidated | This compound-O-glucuronide | Serum, Urine, Feces | [7][8] |
| Methylated & Glucuronidated | 3'-O-methyl-dihydromyricetin-O-glucuronide, 4'-O-methyl-dihydromyricetin-O-glucuronide | Serum | [7][8] |
| Dehydroxylated | 4'-Dehydroxy-dihydromyricetin | Serum, Feces | [7][8] |
| Dehydroxylated & Glucuronidated | 4'-Dehydroxy-dihydromyricetin-O-glucuronide | Serum | [7][8] |
| Sulfated | This compound-O-sulfate | Urine, Feces | [6] |
| Reduced | Tetrahydroxythis compound | Urine, Feces | [6] |
| Hydroxylated | Hydroxythis compound | Urine, Feces | [6] |
| Decarbonylated | Decarbonylthis compound | Urine, Feces | [6] |
| Glucosylated | This compound-O-glucoside | Urine, Feces | [6] |
Experimental Protocols
The following protocols are generalized from published studies and provide a framework for the analysis of DHM metabolites using LC-MS/MS.
Sample Preparation
Objective: To extract DHM and its metabolites from biological matrices and remove interfering substances.
Materials:
-
Biological samples (plasma, urine, feces, or tissue homogenates)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Internal Standard (IS) solution (e.g., Isoquercetin)[7]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Protocol for Plasma/Serum:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 20 µL of IS solution.
-
Add 300 µL of ice-cold ACN or MeOH (containing 0.1% FA) to precipitate proteins.[9]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% ACN in water with 0.1% FA).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for Urine:
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine sample at 5,000 rpm for 10 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Add the IS solution.
-
Vortex and transfer to an autosampler vial.
Protocol for Feces and Tissue:
-
Homogenize fecal or tissue samples in a suitable buffer (e.g., PBS).
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes. The specific protocol will depend on the sample matrix and target metabolites.
-
Follow a similar protein precipitation, evaporation, and reconstitution procedure as described for plasma.
Liquid Chromatography
Objective: To separate DHM and its metabolites prior to mass spectrometric detection.
Typical LC System:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.
LC Parameters:
-
Column: A reversed-phase C18 column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. An example gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry
Objective: To detect and identify DHM and its metabolites based on their mass-to-charge ratio (m/z).
Typical MS System:
-
Triple Quadrupole (QqQ) Mass Spectrometer or a high-resolution mass spectrometer like an Orbitrap.[6][7][8]
MS Parameters (for a Triple Quadrupole system):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Multiple Reaction Monitoring (MRM): This is a sensitive and selective mode for quantification. Specific precursor-to-product ion transitions for DHM and its expected metabolites need to be determined.
-
DHM: m/z 319 -> 273
-
Methyl-DHM: m/z 333 -> 287
-
DHM-glucuronide: m/z 495 -> 319
-
-
Source Parameters:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Nebulizer Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
Experimental Workflow
The following diagram outlines the general workflow for the identification of this compound metabolites using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive analysis of this compound metabolites in rats using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LC-MS/MS Method for the Simultaneous Quantitative Analysis of this compound and Myricetin in Mice Plasma and Its Application to a Tissue Distribution Study [journal11.magtechjournal.com]
Dihydromyricetin (DHM) as a Therapeutic Agent in Liver Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its potent hepatoprotective effects across various models of liver injury, including those induced by alcohol, toxins, high-fat diets, and ischemia-reperfusion.[1][3][4] This document provides a comprehensive overview of the application of DHM in liver injury models, detailing experimental protocols and summarizing key quantitative data to facilitate further research and development. DHM is reported to have multiple protective effects against chemical-induced liver injuries through its antioxidant and anti-inflammatory properties.[2][5]
Therapeutic Effects of DHM in Various Liver Injury Models
DHM has shown remarkable efficacy in mitigating liver damage in several well-established experimental models. Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, apoptosis, and lipid metabolism.[3][4]
Alcohol-Induced Liver Disease (ALD)
In animal models of ALD, DHM has been shown to protect the liver by enhancing alcohol metabolism and reducing lipid accumulation.[6] It ameliorates ethanol-induced steatosis, inflammation, and subsequent liver injury.[6] A key mechanism involves the modulation of enzymes responsible for alcohol metabolism.[6] Clinical trials are also underway to assess the safety and optimal dosing of DHM in humans for alcohol-associated liver disease.[5][7]
Non-Alcoholic Fatty Liver Disease (NAFLD)
DHM has demonstrated significant therapeutic effects in models of NAFLD by regulating lipid and glucose metabolism.[3][4] It can alleviate hepatic steatosis and inflammation.[3] One of the proposed mechanisms is the modulation of gut microbiota and the subsequent inhibition of inflammatory signaling pathways like TLR4/NF-κB.[8] In a clinical trial involving patients with NAFLD, DHM supplementation led to improvements in liver enzymes, glucose control, and lipid profiles.[1][3]
Chemical-Induced Liver Injury
DHM provides protection against liver damage caused by various hepatotoxins, including carbon tetrachloride (CCl4), thioacetamide (TAA), and aflatoxin B1 (AFB1).[9][10][11] It mitigates toxin-induced hepatocyte necrosis, apoptosis, and inflammation.[3][9] The protective effects are often attributed to its strong antioxidant and anti-inflammatory properties.[9]
Ischemia-Reperfusion (I/R) Injury
In models of hepatic I/R injury, DHM has been found to reduce hepatocellular damage by inducing autophagy.[12] This protective effect is mediated through the activation of the AMPK/FOXO3a signaling pathway.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound in different liver injury models.
Table 1: Alcohol-Induced Liver Injury Models
| Animal Model | DHM Dosage | Treatment Duration | Key Findings | Reference |
| C57BL/6J Mice | 5 and 10 mg/kg (i.p.) | Chronic EtOH feeding | Reduced liver steatosis, triglycerides, and liver injury markers (ALT, AST). Increased activation of AMPK. | [13] |
| C57BL/6 Mice | Not specified | 6 weeks | Protective effect associated with autophagy induced by the interaction of P62 and the Keap1-Nrf2 system. | [3] |
Table 2: Non-Alcoholic Fatty Liver Disease (NAFLD) Models
| Animal Model | DHM Dosage | Treatment Duration | Key Findings | Reference |
| Mouse Model | Not specified | Not specified | Alleviates NAFLD by regulating lipid/glucose metabolism. | [3] |
| Human Clinical Trial | Not specified | Not specified | Lowered TNF-α and cytokeratin-18, and improved liver enzymes. | [3] |
| Mouse Model | Not specified | Not specified | Modulates intestinal flora and inhibits the TLR4/NF-κB signaling pathway. | [8] |
Table 3: Chemical-Induced Liver Injury Models
| Animal Model | Inducing Agent | DHM Dosage | Treatment Duration | Key Findings | Reference |
| C57BL/6 Mice | Carbon Tetrachloride (CCl4) | 80 mg/kg and 150 mg/kg (oral) | 4 days after CCl4 treatment | Decreased serum ALT, AST, IL-1β, IL-6, and TNF-α. Increased serum albumin and SOD. Reduced apoptosis and increased proliferation of hepatocytes. | [9] |
| Mice | Aflatoxin B1 (AFB1) | 200 mg/kg | Not specified | Reduced serum ALT and AST. Attenuated hepatic histopathological damage. Inhibited oxidative stress and apoptosis. | [10] |
| Mice | Thioacetamide (TAA) | Not specified | Not specified | Improved liver structure and reduced oxidative stress and hepatotoxicity indices. Reversed liver fibrosis by suppressing inflammation via the PI3K/Akt/NF-κB pathway. | [2][11] |
Table 4: Ischemia-Reperfusion (I/R) Injury Model
| Animal Model | DHM Dosage | Treatment Duration | Key Findings | Reference |
| C57BL/6 Mice | 100 mg/kg (gavage) | 7 days | Reduced liver I/R injury by inducing autophagy via the AMPK/FOXO3a signaling pathway. Decreased serum ALT and cleaved-caspase-3 levels. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of DHM in liver injury models.
Protocol 1: Induction of Alcohol-Induced Liver Injury in Mice
Objective: To establish a mouse model of chronic alcohol-induced liver injury.
Materials:
-
Male C57BL/6J mice
-
Ethanol (EtOH)
-
Liquid diet
-
This compound (DHM)
-
Saline
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Acclimatize mice for at least one week with free access to food and water.
-
Divide mice into experimental groups: (1) Control (water-fed + saline i.p.), (2) EtOH-fed + saline i.p., (3) EtOH-fed + DHM i.p. (5 mg/kg), (4) EtOH-fed + DHM i.p. (10 mg/kg).[13]
-
For the EtOH-fed groups, provide a liquid diet containing ethanol. Gradually increase the ethanol concentration to allow for adaptation.
-
Administer DHM or saline via intraperitoneal injection daily for the duration of the study.
-
At the end of the treatment period, collect blood and liver tissue samples for biochemical and histological analysis.
Protocol 2: Induction of Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice
Objective: To induce acute chemical liver injury in mice using CCl4.
Materials:
-
C57BL/6 mice
-
Carbon Tetrachloride (CCl4)
-
Corn oil
-
This compound (DHM)
-
0.5% sodium carboxymethylcellulose (CMC-Na)
-
Oral gavage supplies
Procedure:
-
Acclimatize mice for at least two weeks under standard laboratory conditions.[9]
-
Induce acute liver injury by a single intraperitoneal injection of CCl4 (1 mL/kg body weight), diluted 1:3 in corn oil.[9]
-
Two hours after CCl4 injection, begin oral administration of DHM (80 mg/kg or 150 mg/kg body weight) dissolved in 0.5% CMC-Na.[9]
-
Continue DHM treatment once daily for 4 consecutive days.[9] The control group receives an equal volume of the vehicle (0.5% CMC-Na).
-
Collect serum and liver tissue samples at various time points (e.g., days 1, 2, 3, 5, and 7) after CCl4 treatment for analysis of liver injury markers and histology.[9]
Protocol 3: Induction of Non-Alcoholic Fatty Liver Disease (NAFLD) in Mice
Objective: To establish a diet-induced model of NAFLD in mice.
Materials:
-
Male C57BL/6 mice
-
Control diet
-
High-fat diet (HFD)
-
This compound (DHM)
-
Oral gavage supplies
Procedure:
-
Acclimatize mice to laboratory conditions.
-
Divide mice into groups: (1) Control diet, (2) High-fat diet (HFD), (3) HFD + DHM.
-
Feed the respective diets to the mice for a specified period (e.g., 8-16 weeks) to induce NAFLD.
-
Administer DHM orally to the treatment group daily.
-
At the end of the study, collect blood and liver samples to assess liver function, lipid accumulation, inflammation, and gut microbiota composition.[8]
Signaling Pathways and Mechanisms of Action
DHM exerts its hepatoprotective effects by modulating a complex network of signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key mechanisms.
Caption: Key signaling pathways modulated by DHM in liver injury.
Caption: Experimental workflow for CCl4-induced liver injury model.
Conclusion
This compound has consistently demonstrated significant therapeutic potential in a variety of preclinical liver injury models. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and metabolism, makes it a promising candidate for the development of novel therapies for liver diseases. The data and protocols presented in this document provide a valuable resource for researchers and drug development professionals seeking to further investigate and harness the hepatoprotective properties of DHM. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for patients with liver disease.[4][5]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms and therapeutic implications of this compound in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 8. This compound Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound protects against liver ischemia/reperfusion induced apoptosis via activation of FOXO3a-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Dihydromyricetin in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromyricetin (DHM), a flavonoid compound found in Ampelopsis grossedentata, has garnered significant interest for its diverse pharmacological activities. Accurate quantification of DHM in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its metabolic fate, which are essential components of drug development. This document provides a detailed, step-by-step guide for the quantification of DHM in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. This sensitive and specific method is suitable for preclinical and clinical research.
Experimental Protocols
This protocol is based on established and validated methods for the determination of DHM in rat plasma.[1][2][3][4][5][6][7]
Materials and Reagents
-
This compound (DHM) reference standard (>98% purity)
-
Internal Standard (IS), e.g., Esculin (>98% purity) or Rutin.[1][2]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank plasma (from the same species as the study samples, e.g., rat plasma)
-
Heparinized or EDTA-coated collection tubes
Instrumentation
-
A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
A C18 analytical column, for example, a Welch Ultimate XB-C18 (50 × 2.1 mm, 5 μm) or a Waters X-bridge C18 column (1.0 × 50 mm, 2.5 μm).[1][6]
Preparation of Standard Solutions
-
Stock Solutions: Prepare a stock solution of DHM (e.g., 5 mg/mL) in methanol.[6] Prepare a stock solution of the Internal Standard (e.g., Esculin at 2 mg/mL) in acetonitrile.[6]
-
Working Solutions: Prepare working standard solutions of DHM by serially diluting the stock solution with methanol or a suitable solvent to create a range of concentrations for the calibration curve.
-
Calibration and Quality Control (QC) Samples: Spike blank plasma with the DHM working solutions to create calibration standards at concentrations ranging from 0.5 to 200 ng/mL or 10.0 to 5000 ng/mL.[1][3][4][6][7] Prepare QC samples at low, medium, and high concentrations (e.g., 1, 20, and 160 ng/mL) in the same manner.[6]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting DHM from plasma samples.[1][2]
-
Thaw frozen plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution (e.g., esculin at 100 ng/mL).[2]
-
Add 190 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[2]
-
Centrifuge the mixture at 12,500 rpm for 10 minutes.[2]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[2]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be optimized for your specific instrumentation.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Waters X-bridge C18 (1.0 × 50 mm, 2.5 μm)[6] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile[6] |
| Gradient | Isocratic elution with 15% A and 85% B has been reported.[6] Gradient elution can also be used.[1] |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 35 °C[6] |
| Injection Volume | 5 µL[2] |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | DHM: m/z 319.0 → 193.0 or 319.1 → 192.8[1][2][6]Esculin (IS): m/z 339.0 → 176.9[2][6]Rutin (IS): m/z 609.0 → 301.2[1] |
| Collision Energy | DHM: ~25 eVEsculin (IS): ~20 eV[6] |
Method Validation
To ensure the reliability of the analytical method, it should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The calibration curve should demonstrate a linear relationship between the concentration and the instrument response. A correlation coefficient (r) greater than 0.99 is desirable.[3][4][7]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).[1]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of DHM in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).[1]
Data Presentation
Table 1: Method Validation Parameters for DHM Quantification in Rat Plasma
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL[3][4][6][7] |
| Correlation Coefficient (r) | > 0.998[3][4][7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3][4][6][7] |
| Intra-day Precision (RSD%) | < 12.0%[1] |
| Inter-day Precision (RSD%) | < 12.0%[1] |
| Accuracy (RE%) | Within ± 5.6%[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
These parameters were determined following intravenous and oral administration of DHM.
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 165.67 ± 16.35[2][3][4][7] | 21.63 ± 3.62[2][3][4][7] |
| Tmax (h) | - | ~2.67[2][3][4] |
| t1/2 (h) | 2.05 ± 0.52[2][3][4][7] | 3.70 ± 0.99[2][3][4] |
| AUC(0-t) (ng·h/mL) | 410.73 ± 78.12[2][3][4] | 164.97 ± 41.76[2][3][4] |
| Absolute Bioavailability (%) | - | 4.02%[2][3][4] |
Data are presented as Mean ± S.D. (n=6)
The low oral bioavailability of DHM has been noted in several studies.[2][8][9]
Experimental Workflow Diagram
Caption: Experimental workflow for DHM quantification in plasma.
References
- 1. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Holdings: Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study :: Library Catalog [oalib-perpustakaan.upi.edu]
- 6. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Dihydromyricetin (DHM) Bioavailability in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the low in vivo bioavailability of Dihydromyricetin (DHM).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low bioavailability of this compound (DHM) in vivo?
A1: The low oral bioavailability of this compound, reported to be as low as 4.02% in rats, is attributed to several key factors.[1][2] DHM is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[3][4][5]
The primary reasons include:
-
Low Water Solubility: DHM has a very low solubility in water, approximately 0.2 mg/mL at 25°C.[1][3] This poor solubility limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Poor Membrane Permeability: Due to its chemical structure, DHM has difficulty passing through the intestinal epithelial cell membrane to enter the bloodstream.[1][3]
-
Chemical Instability: DHM is unstable under neutral and alkaline conditions, such as those found in the lower gastrointestinal tract.[1][3] It is also sensitive to heat and certain metal ions.[1][3]
-
Rapid Metabolism: DHM undergoes extensive first-pass metabolism in the intestine and liver, where it is quickly converted into metabolites through processes like glucuronidation, sulfation, and methylation.[3][6]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems researchers may face during in vivo studies with DHM and offers potential solutions based on current literature.
Problem 1: Low and variable plasma concentrations of DHM after oral administration.
-
Cause: This is a direct consequence of DHM's low oral bioavailability.
-
Solution: Employ a bioavailability enhancement strategy. Several formulation approaches have been shown to significantly improve DHM's plasma concentration. These include:
-
Nano-formulations: Encapsulating DHM in nanoparticles, liposomes, or micelles can protect it from degradation, improve its solubility, and enhance its absorption.
-
Phospholipid Complexes: Forming a complex with phospholipids can increase the lipophilicity of DHM, thereby improving its membrane permeability.
-
Co-crystals: Creating co-crystals of DHM with a highly soluble co-former can dramatically increase its dissolution rate.
-
Solid Dispersions: Dispersing DHM in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Cyclodextrin Inclusion Complexes: Encapsulating DHM within cyclodextrin molecules can enhance its solubility and stability.
-
Problem 2: Difficulty dissolving DHM in an appropriate vehicle for in vivo administration.
-
Cause: DHM's poor aqueous solubility.
-
Solution:
-
Co-solvents: While not ideal for all studies, a mixture of water with biocompatible solvents like ethanol or polyethylene glycol (PEG) can be used. However, the potential effects of the co-solvent on the experimental model should be carefully considered.
-
Formulation Strategies: The most robust solution is to use one of the bioavailability enhancement strategies mentioned above, which inherently address the solubility issue. For instance, nano-formulations are typically dispersed in aqueous media.
-
Problem 3: Inconsistent results between different in vivo experiments.
-
Cause: This can be due to variations in the DHM formulation, animal handling, or the experimental protocol itself. The instability of DHM can also lead to batch-to-batch variability if not handled properly.
-
Solution:
-
Standardized Formulation Protocol: Use a well-defined and reproducible method for preparing the DHM formulation.
-
Quality Control: Characterize each batch of the formulation for particle size, drug loading, and in vitro release to ensure consistency.
-
Controlled Experimental Conditions: Standardize animal fasting times, gavage techniques, and blood sampling procedures.
-
Data on Bioavailability Enhancement Strategies
The following tables summarize quantitative data from various studies that have successfully improved the bioavailability of DHM.
Table 1: Improvement in this compound (DHM) Solubility with Different Formulation Strategies
| Formulation Strategy | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Solid Dispersion | PVP K30 and PEG-6000 | Significantly improved | [7][8] |
| Phospholipid Complex | Hydrogenated Soybean Phosphatidylcholine (HSPC) | Significantly improved | [7] |
| Co-crystals | Caffeine and Urea | Much higher than DHM | [4][5] |
| Self-Assembled Micelles | Solutol® HS15 | > 25-fold | [9] |
| Co-crystal Salt | Triethylamine (TEA) | 4-6 fold | [10] |
Table 2: Enhancement of this compound (DHM) Oral Bioavailability in In Vivo Studies
| Formulation Strategy | Animal Model | Fold Increase in Bioavailability | Reference |
| Co-crystals with PVP K30 | Rats | ~5-fold | [4][5] |
| Zein-Caseinate Nanoparticles | Rats | Significantly increased | [7][8] |
| Gastric Floating Sustained-Release Tablet | Rabbits | Improved | [11] |
| Self-Assembled Micelles | Mice | 2.0-fold (relative) | [9] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Rats | 4.13-fold | [9] |
| Co-crystal with Ciprofloxacin | In vivo model | 8-fold (relative) | [9] |
| Co-administration with Capric Acid | In vivo model | Up to 19-fold | [12] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solutol® HS15 Micelles (DHM-Ms)
This protocol is adapted from the thin-film hydration method.
Materials:
-
This compound (DHM)
-
Solutol® HS15
-
Chloroform
-
Deionized water
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Weigh appropriate amounts of DHM and Solutol® HS15.
-
Dissolve both DHM and Solutol® HS15 in a minimal amount of chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at 40°C to form a thin film on the inner wall of the flask.
-
Hydrate the thin film with pre-warmed deionized water (40°C).
-
Sonicate the resulting suspension in a water bath sonicator until a clear micellar solution is formed.
-
The resulting DHM-Ms can be used for in vivo studies.
Protocol 2: Preparation of this compound-Phospholipid Complex (DHM-PLC)
This protocol utilizes the solvent evaporation method.
Materials:
-
This compound (DHM)
-
Soybean Phosphatidylcholine (SPC)
-
Ethanol
-
n-Hexane
-
Magnetic stirrer
-
Vacuum oven
Procedure:
-
Dissolve DHM and SPC in ethanol in a round-bottom flask at a specific molar ratio (e.g., 1:1, 1:2).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the ethanol by rotary evaporation to obtain a solid residue.
-
Wash the residue with n-hexane to remove any uncomplexed DHM and SPC.
-
Dry the resulting DHM-PLC in a vacuum oven at 40°C overnight.
-
The powdered DHM-PLC can be suspended in an appropriate vehicle for oral administration.
Visualizations: Signaling Pathways and Experimental Workflows
DHM Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities.
References
- 1. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Strategic developments in the drug delivery of natural product this compound: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving the solubility of pseudo-hydrophobic Alzheimer’s Disease medicinal chemicals through co-crystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastric floating sustained-release tablet for this compound: Development, characterization, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability [cheershealth.com]
Technical Support Center: Enhancing Dihydromyricetin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Dihydromyricetin (DHM) in aqueous solutions. Due to its phenolic hydroxyl structure, DHM is susceptible to degradation, which can impact experimental reproducibility and therapeutic efficacy. This guide offers practical solutions and detailed protocols to improve its stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color over time. What is happening?
A1: The color change in your DHM solution, typically to a yellow or brownish hue, is a visual indicator of degradation, primarily through oxidation. DHM is unstable in neutral to alkaline conditions, and this process can be accelerated by factors such as elevated temperature, exposure to light, and the presence of metal ions. In alkaline conditions, the absorption peak of DHM at 294 nm disappears, and a new peak appears around 498 nm, indicating a significant change in its chemical structure[1].
Q2: At what pH is this compound most stable?
A2: this compound is most stable in acidic to neutral conditions, specifically at a pH below 7.0[1]. It is particularly stable in the pH range of 1.2 to 4.6[2]. As the pH increases into the alkaline range, its degradation rate significantly increases[3]. In simulated intestinal fluid (pH 6.8), DHM degrades following pseudo-first-order kinetics[2][4].
Q3: Can I heat my this compound solution to dissolve it?
A3: While DHM is soluble in hot water, prolonged heating can lead to irreversible oxidation and degradation[1][5]. It is recommended to avoid excessive heating. If heating is necessary for dissolution, it should be kept below 100°C and for a short duration, ideally less than 30 minutes[1]. A study observed a 41.47% loss of DHM in water after treatment at 60°C for 16 days[2].
Q4: I am observing poor bioavailability of DHM in my in vivo experiments. Could stability be a factor?
A4: Yes, the chemical instability of DHM is a major contributor to its low bioavailability, alongside its low water solubility and poor membrane permeability[2][5][6]. Degradation in the gastrointestinal tract, particularly in the neutral to alkaline environment of the intestines, can significantly reduce the amount of active DHM available for absorption[2][3]. Improving the stability of your DHM formulation is a key strategy to enhance its bioavailability[2][7][8].
Q5: Are there any substances I should avoid in my DHM solution?
A5: Yes. Transition metal ions, particularly Al³⁺, Fe³⁺, and Cu²⁺, can catalyze the oxidation of this compound and should be avoided during its extraction, preparation, and application[1][3][5]. The presence of these ions can significantly accelerate the degradation of DHM in aqueous solutions[3].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid discoloration of DHM solution | Oxidation due to high pH, temperature, light exposure, or presence of metal ions. | Prepare solutions in an acidic buffer (pH < 7.0). Store solutions protected from light and at low temperatures (e.g., 4°C). Use deionized, metal-free water and avoid contact with metal spatulas or containers where possible. Consider adding a stabilizing agent like ascorbic acid. |
| Precipitation in DHM stock solution | Low aqueous solubility of DHM (approx. 0.2 mg/mL at 25°C). Use of inappropriate solvents. | Prepare stock solutions in a suitable organic solvent like ethanol or DMSO before diluting in aqueous media. For aqueous solutions, consider formulation strategies like liposomes, nanoemulsions, or cyclodextrin complexes to improve solubility and stability. |
| Inconsistent results in cell-based assays | Degradation of DHM in cell culture medium (e.g., DMEM), which is typically buffered at a neutral to slightly alkaline pH. | Prepare fresh DHM solutions immediately before use. Minimize the incubation time of DHM with cells. Consider using a stabilizing agent like Vitamin C in the culture medium, which has been shown to increase DHM stability[2][9]. Alternatively, use encapsulated forms of DHM (e.g., liposomes) that offer controlled release and protection. |
| Low oral bioavailability in animal studies | Poor stability in the gastrointestinal tract and low permeability. | Utilize advanced drug delivery systems such as nanoencapsulation, solid dispersions, phospholipid complexes, or co-crystals to protect DHM from degradation and enhance its absorption[2][7][8][10]. The addition of a crystallization inhibitor like PVP K30 can also help maintain supersaturation and improve bioavailability when using co-crystals[3]. |
Quantitative Data on DHM Stability and Improvement
Table 1: Effect of pH and Temperature on this compound Stability
| Condition | Remaining DHM (%) | Time | Reference |
| pH 1.2-4.6 | Stable | - | [2] |
| pH 6.0 | Some degradation | - | [2] |
| Simulated Intestinal Fluid (pH 6.8) | 49% | 4 hours | [3] |
| 60°C in water | 58.53% | 16 days | [2] |
| 100°C in water | Stable | 30 minutes | [1] |
Table 2: Improvement of this compound Bioavailability with Stabilizing Formulations
| Formulation | Fold Increase in Bioavailability (vs. free DHM) | Reference |
| Co-crystals with PVP K30 | ~5-fold | [3] |
| Salt-cocrystal (DMY-CIP) | 8-fold | [8] |
| Supplementation with Ascorbic Acid (10% of DHM) | 2.8-fold | [3] |
| Liposomes | 1.8-fold (AUC) | [1] |
Experimental Protocols
Protocol 1: Stabilization of DHM Aqueous Solution with Ascorbic Acid
This protocol describes how to prepare a stabilized aqueous solution of DHM using ascorbic acid as an antioxidant.
Materials:
-
This compound (DHM) powder
-
Ascorbic acid (Vitamin C)
-
Deionized water
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of ascorbic acid (e.g., 10 mg/mL) in deionized water.
-
Weigh the desired amount of DHM powder.
-
For every 10 parts of DHM by weight, add 1 part of ascorbic acid. For example, for 10 mg of DHM, use 1 mg of ascorbic acid[3].
-
Dissolve the DHM and ascorbic acid in deionized water. Gentle warming (not exceeding 40°C) and vortexing can be used to aid dissolution.
-
Adjust the pH of the solution to the desired acidic range (e.g., pH 4.0-6.0) using a suitable buffer if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the solution at 4°C, protected from light.
Note: The stability of this solution is significantly improved. One study found that with ascorbic acid, DHM degradation was minimal over 6 hours in simulated intestinal fluid, compared to a 51% loss without it[3].
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing DHM-loaded liposomes to enhance stability and bioavailability.
Materials:
-
This compound (DHM)
-
Soy phosphatidylcholine
-
Cholesterol
-
mPEG2000-DSPE (for long-circulating liposomes)
-
Chloroform and Methanol (or other suitable organic solvents)
-
Phosphate-buffered saline (PBS), pH 5.0
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve soy phosphatidylcholine, cholesterol, and mPEG2000-DSPE in a 75:20:5 ratio in a round-bottom flask using a mixture of chloroform and methanol[1].
-
Add DHM to the lipid solution at a drug-to-lipid weight ratio of 1:12[1].
-
Remove the organic solvents using a rotary evaporator at 60°C under reduced pressure to form a thin, dry lipid film on the flask wall[1].
-
-
Hydration:
-
Hydrate the lipid film with pH 5.0 PBS by rotating the flask at 60°C for 30-60 minutes[1]. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Reduce the size of the MLVs by sonication. Use a probe sonicator on ice or a bath sonicator for approximately 20 minutes, or until the suspension becomes translucent[1]. This creates small unilamellar vesicles (SUVs).
-
-
Extrusion (Optional but Recommended):
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
-
Purification:
-
Remove unencapsulated DHM by dialysis against fresh PBS at 4°C or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the liposomes from the unencapsulated drug and quantifying the DHM content using HPLC.
-
Visualizations
Caption: Factors contributing to the degradation of this compound in aqueous solutions.
Caption: Workflow for improving the stability of aqueous this compound solutions.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability profiling and degradation products of this compound in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound-Encapsulated Liposomes Inhibit Exhaustive Exercise-Induced Liver Inflammation by Orchestrating M1/M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt Cocrystallization-A Method to Improve Solubility and Bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoencapsulation of the flavonoid this compound protects against the genotoxicity and cytotoxicity induced by cationic nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategic developments in the drug delivery of natural product this compound: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydromyricetin (DHM) Extraction from Ampelopsis grossedentata
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Dihydromyricetin (DHM) from Ampelopsis grossedentata.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound (DHM) from Ampelopsis grossedentata?
A1: The most common methods for DHM extraction include solvent extraction (using ethanol, methanol, or hot water), ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and chelating extraction.[1] Each method has its own advantages and disadvantages in terms of extraction efficiency, time, and solvent consumption.
Q2: What is a typical yield of DHM from Ampelopsis grossedentata?
A2: The content of DHM in the young stalks of Ampelopsis grossedentata can be as high as 35%.[2][3][4][5][6][7] However, the extraction yield can vary significantly depending on the extraction method, plant material, and processing parameters. For example, ultrasonic-assisted extraction with 75% ethanol can achieve a yield of up to 16.21%.[8] A chelating extraction method has been reported to yield an average of 12.2%.[3]
Q3: Why is my DHM extract turning a brownish color?
A3: this compound is a polyhydroxy compound that is prone to oxidation, especially under alkaline conditions or when exposed to air for extended periods.[2][3] This oxidation can lead to the formation of quinone-type compounds, which can impart a brownish color to the extract and reduce the purity of the DHM.
Q4: Can I use water to extract DHM?
A4: Yes, water can be used for DHM extraction. DHM is soluble in hot water but only slightly soluble in cold water.[2][3] Water extraction is a greener alternative to organic solvents. For instance, a water extraction method optimized through orthogonal testing uses a liquid-to-material ratio of 20:1 at 90°C for 90 minutes.[9]
Troubleshooting Guide
Issue 1: Low this compound (DHM) Extraction Yield
Possible Causes:
-
Suboptimal Solvent Concentration: The polarity of the solvent significantly impacts extraction efficiency. For ethanol-water mixtures, a 60% ethanol concentration has been shown to provide maximum DHM recovery.[10][11]
-
Inadequate Extraction Time or Temperature: Extraction is a time and temperature-dependent process. Insufficient time or temperatures that are too low will result in incomplete extraction. Conversely, excessively high temperatures can lead to DHM degradation.[4]
-
Incorrect Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can lead to saturation of the solvent and incomplete extraction. A common ratio is 1:20 (solid to liquid).[2][8][9]
-
Improper pH of the Extraction Medium: The pH of the extraction solvent can influence the stability and solubility of DHM. A lower pH (around 2-5.3) has been shown to improve the extraction yield.[1][2][3]
-
Degradation of DHM during Extraction: DHM is susceptible to oxidation, which can reduce the final yield.[2][3]
Solutions:
-
Optimize Solvent Conditions: For ethanol extractions, test a range of concentrations around 60-75%.[8][10][11]
-
Adjust Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal balance. For example, one study found that 180 minutes at 60°C was optimal for ethanol extraction.[10] Another study using a chelating method found 2 hours at 90°C to be effective.[2][3]
-
Increase Solvent Volume: Ensure an adequate solid-to-liquid ratio, such as 1:20, to facilitate efficient mass transfer.[2][8][9]
-
Control pH: Adjust the pH of the extraction solvent to an acidic range to enhance stability and yield.
-
Minimize Oxidation: Consider using a chelating extraction method, which can protect DHM from oxidation by forming a stable complex with metal ions like Zn²⁺.[2][3][5]
Issue 2: Low Purity of the Extracted this compound (DHM)
Possible Causes:
-
Co-extraction of Impurities: The use of a broad-spectrum solvent can lead to the co-extraction of other compounds from the plant matrix, such as pigments, lipids, and other flavonoids.
-
DHM Degradation: As mentioned, DHM can degrade, and these degradation products will be present as impurities.[12] Prolonged extraction times can increase the generation of impurities from oxidation.[2]
-
Inadequate Purification Steps: Insufficient purification after the initial extraction will result in a final product with low purity.
Solutions:
-
Optimize Extraction Selectivity: Adjusting the solvent polarity can help to selectively extract DHM.
-
Prevent Degradation: Use methods that protect DHM from oxidation, such as the chelating extraction method, or consider adding antioxidants like ascorbic acid.[2][12][13]
-
Implement Robust Purification: Employ purification techniques such as recrystallization or chromatography. Recrystallization using the differential solubility of DHM in hot and cold water is a common method.[2][3] Acetone purification followed by water recrystallization has been shown to achieve a purity of up to 98%.[9]
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Conditions
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio | Reported Yield | Reference |
| Solvent Extraction | 60% Ethanol | 60 | 180 min | Not Specified | 1.68 mg/mL | [10] |
| Ultrasonic-Assisted | 75% Ethanol | 40 | 3 x 25 min | 1:20 | 16.21% | [8] |
| Water Extraction | Water | 90 | 90 min | 1:20 | Not Specified | [9] |
| Chelating Extraction | Water with ZnSO₄ | 90 | 2 h | 1:20 | 11.3% - 12.2% | [2][3] |
| Microwave-Assisted | Water | 96.8 | 8.8 min | 1:26.4 | Up to 92% of total DHM | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of DHM
-
Preparation of Plant Material: Grind dried leaves of Ampelopsis grossedentata to a fine powder.
-
Extraction Setup:
-
Weigh 10 g of the powdered plant material.
-
Place the powder in a flask and add 200 mL of 75% ethanol (a 1:20 solid-to-liquid ratio).[8]
-
-
Ultrasonic Treatment:
-
Repeat Extraction:
-
Separate the supernatant by filtration.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.[8]
-
-
Post-Extraction Processing:
-
Combine the supernatants from all three extractions.
-
Concentrate the extract under reduced pressure to remove the ethanol.
-
The resulting aqueous solution can then be used for purification.
-
Protocol 2: Chelating Extraction of DHM
-
Preparation of Reagents:
-
Prepare a solution of Zinc Sulfate (ZnSO₄·7H₂O) in deionized water.
-
-
Extraction Process:
-
Purification:
-
After extraction, the DHM will have formed a chelate with the zinc ions (DMY-Zn).
-
This chelate can be precipitated and separated.
-
The DHM is then released from the chelate, for example, by adding a stronger chelating agent like EDTA-2Na.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound (DHM).
Caption: Troubleshooting logic for addressing low DHM extraction yield.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. New Method for Extracting and Purifying this compound from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. New Method for Extracting and Purifying this compound from Ampelopsis grossedentata | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Extraction and Determination of this compound Content from Local and Introduced Ampelopsis grossedentata to Zhejiang Province [zjlykj.xml-journal.net]
- 9. Research on the Extraction and Purification of this compound from Ampelopsis grossedentata | Scientific.Net [scientific.net]
- 10. Optimizing the Maximum Recovery of this compound from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of this compound and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Dihydromyricetin (DHM) Dosage for Neuroprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on the neuroprotective effects of Dihydromyricetin (DHM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHM) and what are its reported neuroprotective properties?
A1: this compound (DHM), also known as ampelopsin, is a natural flavonoid compound found in plants such as Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree).[1][2] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][3] DHM is being investigated for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][3]
Q2: What are the primary mechanisms of action for DHM's neuroprotective effects?
A2: DHM exerts its neuroprotective effects through multiple mechanisms. It is a potent antioxidant, scavenging free radicals and reducing oxidative stress.[1] It also exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.[1] Key signaling pathways modulated by DHM include the activation of AMPK/SIRT1, Nrf2, and the Akt/GSK-3β pathway, which are involved in cellular energy homeostasis, antioxidant response, and cell survival.[3][4][5]
Q3: What are the main challenges in working with DHM?
A3: The primary challenge in utilizing DHM is its poor bioavailability, which is attributed to low water solubility and poor membrane permeability.[6][7] This can lead to difficulties in achieving therapeutic concentrations in vivo and may cause issues with solubility and precipitation in in vitro experiments.[6][7][8]
Q4: What is the general safety profile of DHM?
A4: Based on current research, DHM appears to have a good safety profile with low toxicity.[1] Animal studies have shown a high lethal dose (LD50) for oral administration in mice (>5 g/kg).[1] However, as with any experimental compound, it is crucial to conduct dose-response studies to determine the optimal therapeutic window and potential toxicity in your specific model system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of DHM in cell culture media. | DHM has low aqueous solubility.[6][7][9] | 1. Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol.[10] 2. Optimize the final solvent concentration in the culture medium to be non-toxic to the cells (typically <0.1% DMSO). 3. Warm the media to 37°C before adding the DHM stock solution to aid in dissolution. 4. Consider using solubility enhancers such as cyclodextrins or formulating DHM in a nanoemulsion, though this will require additional validation.[6][8] |
| Inconsistent or no observable neuroprotective effect in vitro. | 1. Suboptimal DHM concentration. 2. Degradation of DHM. 3. Inappropriate experimental timeline. | 1. Perform a dose-response curve to determine the optimal effective concentration for your specific cell type and neurotoxic insult. Concentrations ranging from 1 µM to 100 µM have been reported in the literature.[5][11][12] 2. Prepare fresh DHM solutions for each experiment, as it can be unstable in solution. 3. Optimize the pre-treatment time with DHM before inducing neurotoxicity. A pre-incubation period is often necessary for the compound to exert its protective effects. |
| High variability in in vivo experimental results. | 1. Poor and variable bioavailability of DHM. [4] 2. Inconsistent administration. | 1. Consider alternative routes of administration that may offer better bioavailability, such as intraperitoneal (IP) injection, if your experimental design allows.[5] 2. Ensure consistent dosing and administration techniques across all animals. 3. Increase the sample size to account for biological variability. |
| Unexpected cytotoxicity at reported "safe" concentrations. | Cell-type specific sensitivity to DHM or the solvent. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of DHM concentrations on your specific cell line to establish the non-toxic dose range.[5][11] 2. Always include a vehicle control (media with the same final concentration of the solvent used to dissolve DHM) to account for any solvent-induced toxicity. |
Data Presentation: this compound Dosage
Table 1: In Vitro Neuroprotective Concentrations of DHM
| Cell Line | Neurotoxic Insult | Effective DHM Concentration | Observed Effect |
| BV2 microglia | Oxygen-glucose deprivation/reperfusion (OGD/R) | 1, 5, 10 µM | Increased cell viability, attenuated inflammation and oxidative stress.[11] |
| MES23.5 dopaminergic neurons | MPP+ | Dose-dependent (up to 100 µM) | Attenuated cell injury and ROS production.[5] |
| BV-2 microglia | Lipopolysaccharide (LPS) | 10 µM, 100 µM, 1 mM | Promoted transition from M1 to M2 polarization.[12] |
Table 2: In Vivo Neuroprotective Dosages of DHM
| Animal Model | Disease Model | Route of Administration | DHM Dosage | Observed Effect |
| Mice | MPTP-induced Parkinson's disease | Intraperitoneal (i.p.) | 5 or 10 mg/kg | Attenuated behavioral impairments and dopaminergic neuron loss.[4][5] |
| Rats | Alzheimer's disease | Not specified | 2 mg/kg/day for 3 months | Improved memory and decreased Aβ accumulation.[1][2] |
| Rats | Ischemic stroke | Not specified | 50 and 100 mg/kg | Reduced neurological deficit and infarct volume.[13] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures and is intended to assess the effect of DHM on cell viability in the presence of a neurotoxin.[14][15][16]
Materials:
-
96-well cell culture plates
-
Neuronal cell line of interest (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
DHM stock solution (in DMSO)
-
Neurotoxin of choice (e.g., MPP+, 6-OHDA, Aβ oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DHM (and a vehicle control) for a specified duration (e.g., 2-24 hours).
-
Induce neurotoxicity by adding the neurotoxin to the wells containing DHM and incubate for the desired period (e.g., 24-48 hours). Include a control group with no neurotoxin.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Assessment of Cytotoxicity using LDH Assay
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[17][18][19][20][21]
Materials:
-
96-well cell culture plates
-
Neuronal cell line of interest
-
Complete cell culture medium
-
DHM stock solution (in DMSO)
-
Neurotoxin of choice
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
Procedure:
-
Plate cells and treat with DHM and the neurotoxin as described in the MTT assay protocol (Steps 1-3).
-
Set up control wells:
-
Spontaneous LDH release (cells with medium only)
-
Maximum LDH release (cells treated with lysis buffer provided in the kit)
-
Medium background control (medium only, no cells)
-
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the manufacturer's formula, correcting for background absorbance.
Analysis of Akt Signaling Pathway by Western Blotting
This protocol outlines the general steps for assessing the phosphorylation of Akt, a key protein in a pro-survival signaling pathway potentially modulated by DHM.[22][23][24][25][26]
Materials:
-
6-well cell culture plates
-
Neuronal cell line of interest
-
DHM stock solution (in DMSO)
-
Neurotoxin of choice
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with DHM and the neurotoxin as desired.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and the loading control (β-actin).
-
Quantify the band intensities using densitometry software and normalize the phospho-Akt signal to total Akt.
Visualizations
Caption: Experimental workflow for assessing the neuroprotective effects of DHM in vitro.
References
- 1. Preclinical Research of this compound for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical Research of this compound for Brain Aging and Neurodegenerative Diseases [frontiersin.org]
- 3. Pharmacological mechanisms and potential clinical applications of this compound in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound protects neurons in an MPTP-induced model of Parkinson's disease by suppressing glycogen synthase kinase-3 beta activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strategic developments in the drug delivery of natural product this compound: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound inhibits injury caused by ischemic stroke through the lncRNA SNHG17/miR-452-3p/CXCR4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates neuropathic pain via enhancing the transition from M1 to M2 phenotype polarization by potentially elevating ALDH2 activity in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. cellbiologics.com [cellbiologics.com]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 26. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]
Navigating the Hurdles of Dihydromyricetin in Clinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the clinical application of Dihydromyricetin (DHM). This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during experimentation with this promising natural compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and visual aids to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing challenges in the clinical application of DHM, primarily its low bioavailability, and offers potential solutions and troubleshooting strategies.
Issue 1: Poor Solubility of this compound
Q1: I'm having trouble dissolving this compound for my experiments. What are its solubility properties and how can I improve them?
Troubleshooting Strategies:
-
Solvent Selection: DHM exhibits better solubility in organic solvents. For experimental purposes, you can initially dissolve it in DMSO, ethanol, or dimethyl formamide (DMF) before diluting it with your aqueous buffer.[1] Be mindful of the final solvent concentration to avoid off-target effects in your experiments.
-
Temperature: The solubility of DHM in water and ethanol mixtures increases with temperature.[4] For instance, its solubility in water can increase from approximately 0.2 mg/mL at 25°C to 16.0 mg/mL at 100°C.[5][6]
-
pH Adjustment: The stability and solubility of DHM are pH-dependent. It is more stable in acidic conditions and degrades in weak alkaline solutions.[7] The solubility in buffer solutions with a pH of 6.0 has been shown to be slightly higher than in more acidic conditions.[4]
Below is a table summarizing the solubility of DHM in various solvents.
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | ~0.2 mg/mL[5] |
| Water | 37 | ~0.9 mg/mL[8] |
| Water | 100 | 16.0 mg/mL[6] |
| Ethanol | 25 | ~1 mg/mL[1] |
| DMSO | Room Temperature | ~10 mg/mL[1] |
| DMF | Room Temperature | ~10 mg/mL[1] |
| Ethanol/Water Mixtures | 25-50 | Solubility increases with higher ethanol concentration and temperature[4] |
Issue 2: Low Bioavailability and Formulation Challenges
Q2: The in vivo efficacy of my this compound formulation is lower than expected. How can I address its poor bioavailability?
A2: The low oral bioavailability of DHM is a significant challenge, with studies in rats showing it to be as low as 4.02%.[5][9] This is attributed to its poor solubility, low membrane permeability, and instability in the gastrointestinal tract.[3][10] To overcome this, various formulation strategies have been developed.
Formulation Strategies to Enhance Bioavailability:
-
Solid Dispersions: Using hydrophilic polymers like PVP K30 and PEG-6000 can significantly improve the solubility and dissolution rate of DHM.[8]
-
Co-crystals: Forming co-crystals of DHM with compounds like caffeine or urea can enhance its solubility and bioavailability. When combined with a crystallization inhibitor like polyvinylpyrrolidone K30, the oral bioavailability in rats was enhanced approximately 5-fold.[11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): A DHM-loaded SEDDS was shown to increase the area under the concentration-time curve (AUC) in mice by 4.13-fold compared to a DHM suspension.[12]
-
Phospholipid Complexes: These complexes can improve the solubility and antioxidant activity of DHM.[8]
-
Polymer Micelles: Encapsulating DHM in polymer micelles can improve its solubility and stability.[8]
-
Adjuvants: Co-administration with ascorbic acid has been shown to improve the stability and bioavailability of DHM in rats.[7]
The following table summarizes the impact of different formulation strategies on DHM's bioavailability.
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Approx.) | Reference |
| Co-crystals with crystallization inhibitor | Enhanced supersaturation and prevented precipitation. | 5 | [11][13] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Improved oral absorption via lymphatic transport. | 4.13 | [12] |
| Co-administration with Ascorbic Acid | Improved stability in simulated intestinal fluid. | 2.8 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the properties of this compound.
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of DHM in a specific solvent.
Materials:
-
This compound (DHM) powder
-
Selected solvent (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Add an excess amount of DHM powder to a known volume of the selected solvent in a vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved DHM.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of DHM in the supernatant represents its solubility in the tested solvent. A standard calibration curve of DHM should be prepared to accurately quantify the concentration.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a DHM formulation.
Materials:
-
Male Sprague-Dawley rats (220-250 g)
-
This compound formulation (for oral administration)
-
This compound solution in saline (for intravenous administration)
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
Heparinized tubes
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment. Fast the rats overnight with free access to water before dosing.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 250 µL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 5000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of DHM in the plasma samples using a validated LC-MS/MS method.[9]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways modulated by this compound and a typical experimental workflow.
Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.
Caption: this compound activates the AMPK signaling pathway.
Caption: DHM activates the Nrf2 antioxidant pathway.
Caption: DHM inhibits the NF-κB inflammatory pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating a novel this compound formulation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. kintai-bio.com [kintai-bio.com]
- 3. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 6. US20200246485A1 - Method for generating a this compound (dhm) formulation - Google Patents [patents.google.com]
- 7. Physicochemical properties of this compound and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategic developments in the drug delivery of natural product this compound: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System and Its Anti-Alcoholism Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Enhancing the solubility of Dihydromyricetin for cell-based assays
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing Dihydromyricetin (DHM) in cell-based assays, focusing on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound (DHM) for in vitro cell-based assays?
The principal challenge is the poor aqueous solubility of DHM. Its hydrophobic nature leads to low bioavailability in cell culture media, potentially causing precipitation and inaccurate experimental results.
Q2: What are the recommended initial solvents for dissolving DHM?
For creating a stock solution, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Ethanol is another viable option. It is crucial to keep the final concentration of these organic solvents in the cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can DHM be dissolved directly in cell culture media?
Directly dissolving DHM in aqueous-based cell culture media is not recommended due to its low water solubility, which is reported to be around 0.125 mg/mL. This approach will likely result in an incomplete dissolution and unreliable concentrations.
Q4: How can I improve the solubility of DHM in my aqueous working solutions?
Several methods can be employed to enhance DHM's solubility:
-
Complexation with Cyclodextrins: Encapsulating DHM within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.
-
pH Adjustment: Increasing the pH of the solution can improve the solubility of DHM.
-
Use of Co-solvents: A mixture of solvents can sometimes improve solubility better than a single solvent.
Troubleshooting Guide
Issue: Precipitate forms in the cell culture plate after adding the DHM working solution.
-
Cause 1: Final solvent concentration is too low. The dilution of the DHM stock solution into the aqueous cell culture medium may have reduced the solvent's ability to keep DHM dissolved.
-
Solution: Decrease the final concentration of DHM in your experiment. Alternatively, if tolerable by your cell line, slightly increase the final DMSO concentration, ensuring it remains within a non-toxic range (e.g., from 0.1% to 0.2%). Always run a solvent control to check for cytotoxicity.
-
-
Cause 2: DHM concentration exceeds its solubility limit in the final medium.
-
Solution: Prepare a serial dilution of your DHM stock solution to determine the highest concentration that remains soluble in your specific cell culture medium. Consider using a solubility enhancement technique like cyclodextrin complexation.
-
-
Cause 3: Interaction with media components. Serum proteins or other components in the cell culture medium can sometimes interact with the compound, leading to precipitation.
-
Solution: Test the solubility of DHM in a serum-free medium first. If the precipitate does not form, consider reducing the serum percentage during the treatment period if your experimental design allows.
-
Issue: Inconsistent or non-reproducible results in cell-based assays.
-
Cause 1: Incomplete dissolution of DHM stock solution.
-
Solution: Ensure your DHM stock solution is fully dissolved before making further dilutions. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Visually inspect the solution for any particulate matter.
-
-
Cause 2: Degradation of DHM. DHM may be unstable over long periods in certain solutions.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Preparation of a DHM Stock Solution using DMSO
-
Weigh the desired amount of high-purity this compound powder.
-
Add an appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the DHM is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.
-
Visually confirm that no solid particles remain.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Enhancing DHM Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is based on the principle of forming an inclusion complex to improve aqueous solubility.
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in distilled water or cell culture medium to make a stock solution (e.g., 40% w/v).
-
Complexation:
-
Add the DHM powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Purification (Optional): Centrifuge the solution to remove any undissolved DHM.
-
Sterilization: Filter the DHM-HP-β-CD complex solution through a 0.22 µm filter.
-
Quantification: Determine the concentration of DHM in the solution using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Application: Use the prepared complex solution to make the final working concentrations in your cell culture medium.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | ~0.125 mg/mL | Poorly soluble. |
| DMSO | >100 mg/mL | Highly soluble, suitable for stock solutions. |
| Ethanol | Soluble | Suitable for stock solutions. |
Table 2: Example of Enhanced Solubility with Cyclodextrins
| Method | Fold Increase in Solubility | Reference |
| Complexation with HP-β-CD | Up to 50-fold |
Visualizations
Caption: Experimental workflow for preparing and using DHM in cell-based assays.
Caption: Troubleshooting guide for DHM precipitation in cell culture.
Technical Support Center: Dihydromyricetin (DHM) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Dihydromyricetin (DHM). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying this compound?
A1: The most common and established methods for the accurate quantification of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.[1][2][3] Chromatographic techniques like HPLC and LC-MS/MS are preferred for their specificity and sensitivity, especially in complex matrices such as biological samples.[1]
Q2: What are the main challenges associated with DHM quantification?
A2: The primary challenges in DHM quantification stem from its inherent chemical properties. These include:
-
Poor Solubility: DHM is only slightly soluble in water at room temperature (around 0.2 mg/mL), which can complicate sample preparation and standard solution preparation.[1] It is more soluble in hot water and ethanol.[1]
-
Chemical Instability: DHM is sensitive to factors like heat, pH, and the presence of metal ions, which can lead to degradation and inaccurate quantification.[1][2][3]
-
Low Bioavailability: In pharmacokinetic studies, the poor oral bioavailability of DHM (around 4.02% in rats) presents a challenge for detecting and quantifying it in biological fluids.[4][5]
Q3: What is the typical UV absorbance maximum for DHM?
A3: this compound typically exhibits a maximum UV absorbance at approximately 290 nm.[1][6][7] This wavelength is commonly used for detection in HPLC-UV and UV-Vis spectrophotometry.[6][7][8][9]
Troubleshooting Guides
HPLC Method Refinement
Q4: I am observing peak tailing and poor peak shape for DHM in my HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing for DHM can be caused by several factors:
-
Secondary Interactions: Silanol groups on the surface of C18 columns can interact with the hydroxyl groups of DHM, causing tailing. Adding a small amount of acid, such as 0.1% phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase can suppress this interaction and improve peak shape.[6][7][9]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample and re-injecting.
-
Column Degradation: An old or contaminated guard column or analytical column can also result in poor peak shape. Replace the guard column or wash the analytical column according to the manufacturer's instructions.
Q5: My DHM retention time is shifting between injections. What should I check?
A5: Retention time variability can be due to:
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure your mobile phase is accurately prepared and well-mixed. For gradient elution, ensure the pump is functioning correctly.
-
Column Temperature: Fluctuations in column temperature can affect retention time. Using a column oven to maintain a constant temperature (e.g., 40°C) is recommended for reproducible results.[6][7]
-
Flow Rate Instability: Check for any leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
LC-MS/MS Method Refinement
Q6: I am experiencing significant matrix effects when analyzing DHM in plasma samples. How can I mitigate this?
A6: Matrix effects are a common challenge in bioanalysis. To reduce their impact:
-
Sample Preparation: A robust sample preparation method is crucial. Protein precipitation is a common method for plasma samples.[10] However, for more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be necessary to remove interfering components.
-
Internal Standard: Use a suitable internal standard (IS) that has similar physicochemical properties and chromatographic behavior to DHM. Rutin has been successfully used as an IS in some studies.[10] The IS helps to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: Optimize your HPLC method to ensure DHM is chromatographically separated from co-eluting matrix components.
Q7: What are the typical MRM transitions for DHM?
A7: For mass spectrometry analysis in negative ionization mode, a common multiple reaction monitoring (MRM) transition for this compound is m/z 319.1 → 192.8.[10]
UV-Vis Spectrophotometry
Q8: My UV-Vis spectrophotometric quantification of total flavonoids seems to be overestimating the DHM content. Why is this happening?
A8: UV-Vis spectrophotometry, especially methods involving complexation with reagents like aluminum chloride, is often used for the quantification of total flavonoids, not specifically DHM.[1] This method is not specific, and other flavonoids or phenolic compounds in your sample will also contribute to the absorbance, leading to an overestimation of DHM content. For accurate quantification of DHM in a mixture, chromatographic methods like HPLC are necessary.
Experimental Protocols
HPLC-UV Quantification of DHM
This protocol is a generalized procedure based on common parameters found in the literature.[6][7][9]
-
Instrumentation: Agilent 1260 HPLC system or equivalent with a DAD detector.
-
Column: Agilent Porshell HC-C18 column (4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: Methanol and 0.1% phosphoric acid in water (e.g., 35:65 v/v).[6][7]
-
Standard Preparation: Prepare a stock solution of DHM standard in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve.
LC-MS/MS Quantification of DHM in Rat Plasma
This protocol is based on a validated method for pharmacokinetic studies.[10]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: Welch Ultimate XB-C18 column (50 × 2.1 mm, 5 μm).[10]
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add the internal standard solution.
-
Add a protein precipitating agent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
Data Presentation
Table 1: HPLC Parameters for DHM Quantification
| Parameter | Value | Reference |
| Column | Agilent Porshell HC-C18 (4.6 x 250 mm, 5 µm) | [9] |
| Mobile Phase | Methanol : 0.1% Phosphoric Acid (35:65, v/v) | [6][7] |
| Flow Rate | 1.0 mL/min | [6][7] |
| Column Temp. | 40°C | [6][7] |
| Detection | 290 nm | [6][7] |
| Injection Vol. | 10 µL | [6][7] |
Table 2: LC-MS/MS Parameters for DHM Quantification in Plasma
| Parameter | Value | Reference |
| Column | Welch Ultimate XB-C18 (50 x 2.1 mm, 5 µm) | [10] |
| Ionization | Negative ESI | [10] |
| MRM (DHM) | m/z 319.1 → 192.8 | [10] |
| MRM (IS - Rutin) | m/z 609.0 → 301.2 | [10] |
| Calibration Range | 10.0 - 5000 ng/mL | [10] |
Visualizations
Caption: Experimental workflow for DHM quantification.
Caption: Proposed metabolic pathway of this compound.
References
- 1. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 6. New Method for Extracting and Purifying this compound from Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UV-VIS this compound Content Measurement [myskinrecipes.com]
- 9. Optimizing the Maximum Recovery of this compound from Chinese Vine Tea, Ampelopsis grossedentata, Using Response Surface Methodology [mdpi.com]
- 10. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromyricetin (DHM) Experimental Inconsistencies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common inconsistencies in Dihydromyricetin (DHM) experimental results. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during DHM experiments, focusing on issues related to its physicochemical properties and experimental design.
Question 1: I'm observing high variability and poor reproducibility in my in vitro cell culture experiments with DHM. What are the likely causes and how can I troubleshoot this?
Answer:
High variability and poor reproducibility in in vitro DHM experiments are often linked to its inherent instability and low solubility in aqueous solutions. Here’s a step-by-step guide to address these issues:
-
DHM Solution Preparation and Stability:
-
Problem: DHM is unstable in solutions, especially at physiological pH (around 7.4) and in the presence of certain metal ions.[1][2][3] It can degrade over time, leading to inconsistent concentrations.
-
Troubleshooting:
-
Fresh Preparation: Always prepare DHM solutions fresh before each experiment. Avoid storing stock solutions for extended periods, even at low temperatures.
-
Solvent Choice: Dissolve DHM in a suitable organic solvent like DMSO or ethanol first, and then dilute it to the final concentration in your cell culture medium.[4] Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).
-
pH Control: DHM is more stable in acidic conditions.[1][5] While cell culture media are buffered, be aware that prolonged incubation can lead to pH shifts.
-
Metal Ion Chelation: If your medium contains high levels of transition metal ions like Fe³⁺ or Cu²⁺, consider using a chelating agent, as these ions can catalyze DHM oxidation.[6]
-
Light Protection: Protect DHM solutions from light to prevent photodegradation.[7]
-
-
-
Cell Culture Medium Interaction:
-
Problem: Components in the cell culture medium can interact with DHM, affecting its stability and bioavailability.
-
Troubleshooting:
-
Serum-Free Conditions: When possible, conduct short-term experiments in serum-free media, as serum proteins can bind to DHM and affect its activity.
-
Medium Components: Be aware of the composition of your medium. High concentrations of certain amino acids or vitamins might interact with DHM.
-
-
Below is a workflow diagram to troubleshoot in vitro variability.
Question 2: My in vivo animal studies with oral administration of DHM are showing inconsistent or no effects. What could be the reason?
Answer:
The primary reason for inconsistent effects of orally administered DHM in vivo is its extremely low bioavailability.[7][8][9][10] This is due to a combination of factors including poor solubility, instability in the gastrointestinal (GI) tract, and low membrane permeability.[1][3][5][8][10]
-
Low Oral Bioavailability:
-
Problem: The oral bioavailability of DHM in rats has been reported to be as low as 4.02%.[11] This means only a small fraction of the administered dose reaches the systemic circulation.
-
Troubleshooting:
-
Administration Route: For initial proof-of-concept studies, consider using intraperitoneal (IP) injection. IP administration bypasses the GI tract and first-pass metabolism, leading to significantly higher and more consistent plasma concentrations.[8][12]
-
Formulation Strategies: If oral administration is necessary, explore formulation strategies to enhance bioavailability, such as using nano-delivery systems, liposomes, or co-administration with absorption enhancers.[1][3]
-
Dosage: The effective oral dose of DHM can be very high due to its low bioavailability. Ensure your dosage is sufficient to achieve therapeutic concentrations.
-
-
-
Gastrointestinal Instability:
The following table summarizes the pharmacokinetic parameters of DHM following oral and intraperitoneal administration in rodents, highlighting the stark differences in bioavailability.
| Parameter | Oral Administration (Rats) | Intraperitoneal Administration (Mice) |
| Dose | 20 mg/kg | 50 mg/kg |
| Cmax | 21.63 ± 3.62 ng/mL | Male: 38.3 µM; Female: 23.8 µM |
| Tmax | ~2.67 h | ~15 min |
| AUC(0-t) | 164.97 ± 41.76 ng·h/mL | Male: 18.1 µM·h; Female: 17.3 µM·h |
| Absolute Bioavailability | 4.02% | Not applicable (direct systemic administration) |
Data compiled from multiple sources.[10][12]
II. Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding inconsistencies in the reported pharmacological effects of DHM.
Question 3: Why are there conflicting reports on the effect of DHM on alcohol metabolism? Some studies suggest it accelerates ethanol clearance, while others show no effect.
Answer:
The conflicting findings on DHM's impact on alcohol metabolism stem from differences in experimental models and methodologies.
-
In Vitro vs. In Vivo Discrepancies:
-
Some in vitro studies using liver cell lines have suggested that DHM can increase the activity of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), the primary enzymes responsible for ethanol metabolism.[12] However, other studies, particularly in vivo animal models, have failed to replicate these findings, showing no significant change in the rate of alcohol metabolism.[1][5][13]
-
-
Enzyme Activity Assays:
-
Direct enzymatic assays with purified ADH have shown that DHM has no significant influence on its activity.[1] This suggests that any observed effects in cell-based assays might be indirect.
-
-
Focus on Neuroprotection vs. Metabolism:
-
The primary mechanism by which DHM counteracts alcohol intoxication appears to be through its action on GABAa receptors in the brain, rather than by accelerating alcohol metabolism.[8][14] DHM has been shown to act as a positive modulator at the benzodiazepine binding site of GABAa receptors, which can antagonize the effects of alcohol.[8][15]
-
The following diagram illustrates the proposed primary mechanism of DHM in counteracting alcohol intoxication.
References
- 1. Does this compound Impact on Alcohol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Does this compound impact on alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro inhibitory effects of this compound on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 12. Identification of this compound and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound Protects Against Ethanol-Induced Toxicity in SH-SY5Y Cell Line: Role of GABAA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Strategies to improve the translational potential of Dihydromyricetin research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Dihydromyricetin (DHM) research and improve its translational potential.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the clinical translation of this compound (DHM)?
The main factors hindering the development and utilization of DHM are its poor physicochemical properties, which lead to low bioavailability.[1][2][3] Key challenges include:
-
Poor Chemical Stability: DHM is unstable in neutral to alkaline conditions (pH > 6.0), and is sensitive to heat, light, and certain metal ions (Fe³⁺, Cu²⁺), leading to degradation.[2][5][6] It has also been found to be highly unstable in cell culture media like DMEM.[7]
-
Low Membrane Permeability: DHM exhibits poor permeability across intestinal Caco-2 cell monolayers, a model for the human intestinal barrier.[2][8]
-
Rapid Metabolism and Clearance: After administration, DHM is rapidly metabolized in the body through processes like glucuronidation and sulfation and is quickly eliminated, resulting in a short half-life.[1][2][9]
-
Insufficient Clinical Data: The majority of research is confined to cellular and animal models, with very few clinical studies reported.[1][9][10]
Q2: Why is the oral bioavailability of this compound so low?
The oral bioavailability of DHM in rats has been reported to be as low as 4.02%.[1] This is a direct consequence of the combined effects of its low water solubility, poor chemical stability in the gastrointestinal tract, low membrane permeability, and rapid metabolism.[1][2][9] DHM is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[2][11] These factors collectively ensure that only a small fraction of an orally administered dose reaches systemic circulation in its active form.
Q3: What are the key physicochemical and stability properties of DHM I should be aware of?
Understanding DHM's properties is critical for experimental design. Key quantitative data are summarized in the table below.
| Property | Value / Condition | Source(s) |
| Molecular Formula | C₁₅H₁₂O₈ | [1] |
| Molecular Weight | 320.25 g/mol | [1] |
| Water Solubility | ~0.2 mg/mL at 25°C | [1][2] |
| ~0.9 mg/mL at 37°C | [12] | |
| pH Stability | Stable in weak acidic solutions (pH 1.2–4.6) | [2] |
| Unstable in basic solutions (degrades at pH > 6.0) | [2][8] | |
| Thermal Stability | Stable up to 100°C for <30 minutes.[5] Irreversible oxidation can occur above 100°C.[12] | [5][12] |
| 41.47% loss in water when treated at 60°C for 16 days. | [2] | |
| Metal Ion Sensitivity | Degradation is significantly accelerated by Cu²⁺ and Fe³⁺. | [6] |
| Oral Bioavailability (Rats) | As low as 4.02%.[1] Co-administration with ascorbic acid increased it from 0.122% to 0.341%. | [1][6] |
Q4: What are the principal signaling pathways modulated by this compound?
DHM exerts its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor activities, by modulating a variety of cellular signaling pathways.[1][13][14] Key pathways include:
-
Antioxidant & Anti-inflammatory Pathways:
-
Metabolism & Cell Survival Pathways:
-
Apoptosis & Cancer-related Pathways:
Troubleshooting Guides
Problem 1: Low or Inconsistent Bioavailability in Animal Studies
Issue: You are observing low plasma concentrations and high variability in your in vivo experiments after oral administration of DHM.
Root Cause: This is the most common challenge with DHM, stemming from its poor solubility, stability, and permeability (BCS Class IV).[2][11] The unformulated compound is not effectively absorbed.
Solution: Employ a formulation strategy to enhance DHM's solubility and/or permeability. Several approaches have been successfully used in preclinical studies.
Caption: Workflow for selecting a DHM formulation strategy.
| Formulation Strategy | Carrier/Method | Key Advantage(s) | Reported Outcome | Source(s) |
| Solid Dispersions | PVP K30, PEG-6000 | Significantly improved solubility and dissolution rate. | - | [12][17] |
| Co-crystals | Caffeine, Urea with PVP K30 as an inhibitor | Generated supersaturation to improve dissolution. | ~5-fold increase in oral bioavailability in rats. | [11][18] |
| Cyclodextrin Complexes | HP-β-CD | Good solubility and thermal stability. | - | [12][17] |
| Polymer Micelles | Solutol® HS15 | Increased solubility >25-fold; improved permeability. | Relative bioavailability of 205% compared to pure DHM. | [12][19] |
| Liposomes | PEGylated liposomes | Reduced release rate and prolonged residence time. | Improved oral bioavailability. | [1] |
| Phospholipid Complexes | Lecithin | Improved solubility and antioxidant activity. | - | [12] |
| Nanoparticles | Chitosan-based | Enhanced bioavailability and antioxidative properties. | More effective at increasing Nrf2 levels than DHM suspension. | [1] |
This protocol is a generalized example based on common liposomal formulation techniques.
-
Lipid Film Preparation:
-
Dissolve DHM, soybean phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the flask wall.
-
Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) solution by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to probe sonication on ice or high-pressure homogenization.
-
-
Purification:
-
Remove the unencapsulated (free) DHM from the liposome suspension by centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) by quantifying the amount of DHM in the liposomes versus the total amount used.
-
Problem 2: DHM Degradation in In Vitro Experiments
Issue: You are observing a loss of DHM activity or concentration over the course of your cell culture experiment.
Root Cause: DHM is unstable in typical cell culture conditions (pH ~7.4, 37°C).[7] It can undergo oxidation and degradation, leading to inconsistent and unreliable results.[2][7] One study found that only 49% of the initial DHM concentration remained after 4 hours in simulated intestinal fluid (pH 6.8) at 37°C.[6]
Solution: Implement strategies to minimize degradation during the experiment.
Caption: Decision tree for troubleshooting DHM instability in vitro.
-
Add a Stabilizer: Co-treatment with ascorbic acid (vitamin C) has been shown to significantly improve the stability of DHM in solution.[6][7] The addition of ascorbic acid (at 10% of the DHM concentration) almost completely prevented degradation within 6 hours in simulated intestinal fluid.[6]
-
Use Fresh Solutions: Prepare DHM stock solutions fresh before each experiment. Avoid storing DHM in aqueous buffers or cell culture media for extended periods, even when frozen.
-
Minimize Incubation Time: Design experiments with the shortest possible incubation times that still allow for the desired biological effect.
-
Control pH: If possible, perform preliminary experiments in buffers with a slightly acidic pH (pH 6.0) where DHM is more stable, although this may not be feasible for cell-based assays.[12]
-
Preparation:
-
Prepare a stock solution of DHM in a suitable solvent (e.g., DMSO or ethanol).
-
Spike the DHM stock into your complete cell culture medium (e.g., DMEM with 10% FBS) to achieve the final desired concentration. Prepare a parallel sample with a stabilizer like ascorbic acid if testing its effect.
-
-
Incubation:
-
Incubate the medium containing DHM in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Sampling:
-
Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The T=0 sample represents 100% initial concentration.
-
-
Sample Processing:
-
Immediately after collection, stop potential degradation by adding an equal volume of cold methanol or acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitate.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the peak area of DHM at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the percentage of DHM remaining at each time point relative to the T=0 sample.
-
Plot the percentage of DHM remaining versus time to determine its degradation kinetics.
-
Problem 3: Inconsistent or Unexpected Results in Cellular Efficacy Studies
Issue: The observed cellular response to DHM is variable, or you are having trouble elucidating its mechanism of action.
Root Cause: This can be a downstream effect of the stability and bioavailability issues mentioned above. Furthermore, DHM's pleiotropic effects—acting on multiple signaling pathways simultaneously—can complicate the interpretation of results.[13][16]
Solution: Ensure experimental conditions are optimized for DHM stability. Use pathway-specific inhibitors or readouts to dissect the mechanism of action. Below are diagrams of two key pathways DHM modulates.
DHM is known to activate the Nrf2/HO-1 pathway, a primary cellular defense mechanism against oxidative stress.[1][10]
Caption: DHM activates the Nrf2/HO-1 antioxidant pathway.
DHM can suppress inflammation by inhibiting the NF-κB pathway.[1][13]
Caption: DHM inhibits the pro-inflammatory NF-κB pathway.
References
- 1. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 2. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kintai-bio.com [kintai-bio.com]
- 5. Stability of this compound (DMY or DHM) and Influencing Factors - Botaniex [botaniex.com]
- 6. Physicochemical properties of this compound and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Present Status, Challenges, and Prospects of this compound in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Recent Update on the Pharmacological Effects and Mechanisms of this compound [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The Versatile Effects of this compound in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Present Status, Challenges, and Prospects of this compound in the Battle against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategic developments in the drug delivery of natural product this compound: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. researchgate.net [researchgate.net]
a critical analysis of Dihydromyricetin's limitations in preclinical models
Welcome to the technical support center for researchers utilizing Dihydromyricetin (DHM) in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and limitations encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may face regarding DHM's physicochemical and pharmacokinetic properties.
Q1: Why are my in vivo results with orally administered DHM inconsistent or showing no effect?
A1: This is a common issue primarily due to DHM's inherent physicochemical limitations, which lead to poor oral bioavailability. Key factors include:
-
Low Water Solubility: DHM is sparingly soluble in water (approximately 0.2 mg/mL at 25°C), which significantly limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2][3]
-
Poor Permeability: Beyond poor solubility, DHM has low membrane permeability, further hindering its ability to cross the intestinal epithelium into the bloodstream.[1][2]
-
Chemical Instability: DHM is unstable in the neutral to alkaline conditions of the lower GI tract (pH > 6.0), leading to significant degradation before it can be absorbed.[2][4] It is, however, relatively stable in the acidic environment of the stomach (pH 1.2).[2]
-
Rapid Metabolism: DHM undergoes extensive first-pass metabolism in the gut and liver, which reduces the amount of active compound reaching systemic circulation.[5]
These factors combined result in a very low absolute oral bioavailability, reported to be around 4.02% in rats.[1][5][6] Consequently, achieving therapeutic concentrations in target tissues via oral gavage is challenging and can lead to high variability.
Q2: I'm observing high variability and lower-than-expected efficacy in my DHM cell culture experiments. What could be the cause?
A2: The primary culprit for inconsistent in vitro results is DHM's instability in standard cell culture media.
-
Degradation in Media: DHM has been found to be highly unstable in Dulbecco's Modified Eagle's Medium (DMEM), where it is rapidly converted into dimers and oxidized products.[7][8] This degradation reduces the effective concentration of the active compound over the course of the experiment.
-
Temperature Sensitivity: The phenol hydroxyl structure of DHM makes it susceptible to degradation at physiological temperatures (37°C).[2] An irreversible oxidation reaction can occur at temperatures exceeding 100°C.[9][10]
-
pH Sensitivity: DHM is most stable in weak acidic environments (around pH 6.0) and degrades in basic solutions.[2][10] Standard culture media is typically buffered to a pH of ~7.4, which contributes to its degradation.
To mitigate these issues, refer to the troubleshooting table and experimental protocols below.
Q3: What is the most effective administration route for DHM in animal models to ensure adequate exposure?
A3: The choice of administration route has a profound impact on DHM's bioavailability and resulting plasma concentrations.
-
Oral (PO) Administration: As discussed, this route suffers from extremely low bioavailability due to poor solubility, stability, and permeability issues.[4][11] It results in low peak plasma concentrations (Cmax) and overall exposure (AUC).[6]
-
Intraperitoneal (IP) Administration: IP injection bypasses the GI tract and first-pass metabolism, leading to significantly higher systemic exposure. Studies in mice have shown that IP administration can increase the total serum exposure (AUC) by 7 to 24-fold compared to oral administration of the same dose.[4][11] For CNS-related studies, IP administration has been shown to result in detectable DHM levels in the brain, whereas oral administration may not.[4][11]
Recommendation: For initial efficacy studies or when consistent, high systemic exposure is required, IP administration is recommended. If the research goal specifically requires evaluating an oral formulation, significant formulation development is necessary to enhance bioavailability.
Table 1: Troubleshooting Guide for Inconsistent DHM Efficacy
| Problem | Potential Cause | Recommended Solution / Troubleshooting Step |
| Low/No Efficacy in In Vivo Oral Studies | Poor oral bioavailability (low solubility, instability in GI tract, poor permeability). | 1. Switch to IP Administration: To confirm systemic efficacy, bypass the GI tract with IP injection.[4][11] 2. Use a Bioavailability-Enhanced Formulation: Explore formulations like solid dispersions, phospholipid complexes, nanoparticles, or co-crystals.[9][10][12] 3. Increase Dose: While DHM has low toxicity, significantly increasing the oral dose may compensate for poor absorption, but this should be done cautiously.[13][14] |
| High Variability in In Vitro Cell Culture Assays | Degradation of DHM in culture media (e.g., DMEM) at 37°C and physiological pH.[7][8] | 1. Prepare Fresh Stock Solutions: Make fresh DHM stock for each experiment. Do not store diluted solutions in media. 2. Add an Antioxidant: Co-incubate with Vitamin C (ascorbic acid) to improve DHM stability in the culture medium.[7][8] 3. Reduce Incubation Time: If possible, use shorter treatment durations to minimize degradation. 4. Replenish Media: For longer experiments, replenish the media with freshly prepared DHM at regular intervals. |
| Difficulty Dissolving DHM for Dosing Solutions | Poor water solubility (~0.2 mg/mL at 25°C, ~0.9 mg/mL at 37°C).[9][10] | 1. Use a Co-solvent: For stock solutions, dissolve DHM in DMSO or ethanol.[3] Ensure the final solvent concentration in your experiment is non-toxic to cells or animals. 2. Prepare a Suspension: For oral gavage, prepare a fine, homogenous suspension in a vehicle like 0.5% carboxymethylcellulose (CMC-Na).[12] 3. Utilize Solubilization Techniques: Employ methods such as forming complexes with cyclodextrins or using self-microemulsifying drug delivery systems (SMEDDS).[9][15] |
Data Presentation
Table 2: Summary of DHM Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Species | Notes |
| Molecular Formula | C₁₅H₁₂O₈ | N/A | Molecular Weight: 320.25 g/mol .[1] |
| Water Solubility | ~0.2 mg/mL at 25°C ~0.9 mg/mL at 37°C | N/A | Sparingly soluble in water; soluble in hot water and ethanol.[1][2][9][10] |
| Chemical Stability | Stable in acidic conditions (pH 1.2-4.6). Unstable in neutral/alkaline conditions (pH > 6.0).[2][10] | N/A | Susceptible to oxidation and degradation in cell culture media.[7][8] |
| Absolute Oral Bioavailability | 4.02% | Rat | Demonstrates very poor absorption and/or high first-pass metabolism.[5][6] |
| Cmax (Oral, 20 mg/kg) | 21.63 ± 3.62 ng/mL | Rat | Peak concentration is very low after oral administration.[6] |
| Tmax (Oral, 20 mg/kg) | ~2.67 h | Rat | Time to reach peak concentration.[6] |
| t₁/₂ (Oral, 20 mg/kg) | 3.70 ± 0.99 h | Rat | Elimination half-life after oral dosing.[6] |
| Cmax (IV, 2 mg/kg) | 165.67 ± 16.35 ng/mL | Rat | Peak concentration is significantly higher with intravenous injection.[6] |
| t₁/₂ (IV, 2 mg/kg) | 2.05 ± 0.52 h | Rat | Elimination half-life after intravenous dosing.[6] |
| AUC Increase (IP vs. PO) | 7.2x to 23.8x | Mouse | Intraperitoneal administration dramatically increases total drug exposure.[11][16] |
Experimental Protocols & Visualizations
Protocol 1: Preparation and Use of DHM for In Vitro Cell Culture
Objective: To prepare a DHM stock solution and apply it to cell culture in a way that minimizes degradation and ensures consistent results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Target cell culture medium (e.g., DMEM)
-
L-Ascorbic acid (Vitamin C), optional
Methodology:
-
Stock Solution Preparation (100 mM): a. Weigh the required amount of DHM powder under sterile conditions. b. Dissolve the DHM in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing. c. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. d. Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Immediately before treating cells, thaw one aliquot of the DHM stock solution. b. Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. c. (Optional Stability Enhancement) To improve stability, add L-Ascorbic acid to the final working solution at a concentration of 50-100 µM.[7][8]
-
Cell Treatment: a. Remove old media from the cell culture plates. b. Immediately add the freshly prepared DHM-containing media to the cells. c. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic (typically ≤ 0.1%). d. For experiments lasting longer than 12-24 hours, consider replacing the media with a freshly prepared DHM working solution every 24 hours to maintain a consistent concentration.
Diagram 1: Troubleshooting Workflow for Poor DHM Bioavailability
Caption: A decision-making workflow for troubleshooting poor in vivo efficacy of DHM.
Diagram 2: Simplified Metabolic Pathways of DHM
Caption: Key metabolic transformations of DHM leading to its rapid clearance.[2][4][17][18]
Protocol 2: Quantification of DHM in Rat Plasma by LC-MS/MS
Objective: To provide a summarized protocol for the determination of DHM concentrations in plasma, essential for pharmacokinetic studies. This protocol is based on established methodologies.[6]
Materials:
-
Rat plasma samples, collected with an anticoagulant (e.g., heparin).
-
Acetonitrile (ACN).
-
Internal Standard (IS) solution (e.g., another flavonoid not present in the sample).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 analytical column.
Methodology:
-
Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard. c. Vortex vigorously for 1-2 minutes to precipitate plasma proteins. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Example):
-
Chromatography:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A time-based gradient from low to high organic phase (ACN) to elute the analyte.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both DHM and the IS. For DHM (precursor ion m/z 319), characteristic product ions would be monitored.
-
-
-
Quantification: a. Generate a calibration curve using blank plasma spiked with known concentrations of DHM (e.g., 0.5-200 ng/mL).[6] b. Process the calibration standards and unknown samples using the same method. c. Calculate the concentration of DHM in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the linear regression of the calibration curve.
Diagram 3: Key Signaling Pathways Modulated by DHM
Caption: DHM interacts with multiple signaling pathways involved in inflammation, metabolism, and cell survival.[1][5][13][14][19]
References
- 1. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 2. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastric floating sustained-release tablet for this compound: Development, characterization, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound and Metabolites in Serum and Brain Associated with Acute Anti-Ethanol Intoxicating Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability profiling and degradation products of this compound in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Strategic developments in the drug delivery of natural product this compound: applications, prospects, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Research of this compound for Brain Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Present Status, Challenges, and Prospects of this compound in the Battle against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Attenuates Depressive-like Behaviors in Mice by Inhibiting the AGE-RAGE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
a comparative analysis of Dihydromyricetin and Myricetin's antioxidant activity
A Comparative Analysis of Dihydromyricetin and Myricetin's Antioxidant Activity
Introduction
This compound (DHM) and Myricetin are naturally occurring flavonoids found in various plants, including the vine tea plant (Ampelopsis grossedentata) and in many vegetables, fruits, nuts, berries, and teas.[1][2][3] Both compounds are recognized for their potent antioxidant properties, which contribute to their various health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][4][5][6] this compound, also known as ampelopsin, is a dihydroflavonol, while Myricetin is a flavonol.[1] This structural difference, specifically the saturation of the C2-C3 bond in the C-ring of DHM, influences their biological activities and antioxidant capacities.[7][8] This guide provides a comparative analysis of the antioxidant activity of this compound and Myricetin, supported by experimental data, detailed methodologies, and visual diagrams of relevant pathways and workflows.
Chemical Structures and Antioxidant Mechanisms
The antioxidant activity of flavonoids is largely attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring.
This compound (DHM): DHM's structure features six hydroxyl groups, which are key to its free radical scavenging ability.[9] Its antioxidant mechanism involves not only direct radical scavenging but also the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][10] This pathway upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), providing indirect antioxidant effects.[4]
Myricetin: Myricetin also possesses multiple hydroxyl groups that contribute to its significant antioxidant activity.[11] Its mechanisms include reactive oxygen species (ROS) scavenging and iron ion chelation.[12][13] The B-ring of Myricetin is considered crucial for its antioxidant function.[14] However, under certain conditions, particularly in the absence of other antioxidants like ascorbic acid, Myricetin can exhibit pro-oxidant properties by reducing molecular oxygen to generate ROS and reducing Fe(III) to Fe(II).[12][13][15]
Comparative Analysis of Antioxidant Activity
The antioxidant capacities of DHM and Myricetin have been evaluated using various in vitro and cellular assays. The following table summarizes key findings from comparative studies.
| Assay | Compound | IC50 / EC50 Value | Key Findings | Reference |
| DPPH Radical Scavenging | This compound | Not explicitly stated in direct comparison | Showed great antioxidative effect by reducing DPPH radical solution absorption by 73.3%-91.5% at concentrations of 0.01% to 0.04%. | [16] |
| Myricetin | IC50 = 1.4 mg/mL (in a SOD-like activity assay) | Displayed significant antioxidant activity against various radicals. | [14] | |
| This compound vs. Myricetin | Not explicitly stated in direct comparison | One study suggested the antioxidative efficiency of DHM was superior to Myricetin based on DPPH scavenging. | [7] | |
| ABTS Radical Scavenging | This compound & Derivatives | Similar to DHM (except for C12-DHM) | The capacity of DHM derivatives to scavenge ABTS radicals was similar to that of DHM. | [9] |
| Myricetin | Not explicitly stated in direct comparison | Known to have strong ABTS radical scavenging activity. | ||
| Cellular Antioxidant Activity (CAA) | This compound | EC50 = 226.26 µmol/L | Exhibited antioxidant activity in L-02 cells. | [9][17] |
| This compound Derivative (C8-DHM) | EC50 = 35.14 µmol/L | Showed better antioxidant activity than DHM in the cell model. | [9][17] | |
| Myricetin | Not explicitly stated in direct comparison | Effectively scavenges intracellular ROS and protects against cell death. | [18][19] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents and Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (DHM, Myricetin) at various concentrations
-
Methanol
-
Spectrophotometer
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
Add a specific volume of each dilution to the wells of a microplate.
-
Add an equal volume of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Methanol is used as a blank, and a control consists of methanol and DPPH solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (DHM, Myricetin) at various concentrations
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at different concentrations to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Reagents and Equipment:
-
Cell line (e.g., HepG2, L-02)
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Test compounds (DHM, Myricetin)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with the test compounds at various concentrations along with the DCFH-DA probe for a specific time (e.g., 1 hour).
-
Remove the treatment solution and wash the cells again with PBS.
-
Add AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
-
The CAA value is calculated based on the area under the curve of fluorescence versus time.
-
Signaling Pathways and Experimental Workflows
Caption: this compound (DHM) activates the Nrf2 antioxidant pathway.
Caption: General workflow for in vitro antioxidant assays (DPPH/ABTS).
References
- 1. What is the Difference Between this compound and Myricetin? - Best Herbal Extracts [bestherbalextract.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. quora.com [quora.com]
- 4. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 5. This compound: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Level Insight Into the Benefit of Myricetin and this compound Uptake in Patients With Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Activities of this compound Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Enhances Intestinal Antioxidant Capacity of Growing-Finishing Pigs by Activating ERK/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant Activities of this compound Derivatives with Different Acyl Donor Chain Lengths Synthetized by Lipozyme TL IM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant activity of polyphenolic myricetin in vitro cell- free and cell-based systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Dihydromyricetin's Hepatoprotective Mechanisms: A Cross-Study Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its potential therapeutic applications in various liver diseases. This guide provides a comprehensive cross-study validation of DHM's hepatoprotective mechanisms, offering an objective comparison of its performance with supporting experimental data. We delve into the molecular pathways influenced by DHM, present quantitative data from multiple studies in a comparative format, and provide detailed experimental protocols for key assays.
Quantitative Data Summary
The hepatoprotective effects of this compound have been quantified across numerous preclinical and clinical studies. The following tables summarize the key findings on liver function markers, oxidative stress indicators, and inflammatory cytokines.
Table 1: Effect of this compound on Liver Function Markers
| Model System | Liver Injury Model | DHM Dosage | Duration | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Reference |
| Male C57BL/6J Mice | Chronic Ethanol Feeding | 5 and 10 mg/kg (i.p.) | 9 weeks | Significantly inhibited increase | Significantly inhibited increase | [1] |
| Adult Human Patients | Nonalcoholic Fatty Liver Disease (NAFLD) | 150 mg, twice daily (oral) | 3 months | Significantly decreased | Significantly decreased | [2] |
| Male C57BL/6J Mice | High-Fat Diet-Induced NAFLD | 500, 750, 1000 mg/kg (oral) | 8 weeks | Significant reduction at medium and high doses | Significant reduction at medium and high doses | [3] |
| Rats | Methotrexate-Induced Hepatotoxicity | 300 mg/kg (oral) | 2 weeks | Significantly decreased | Significantly decreased | [4][5] |
Table 2: Effect of this compound on Oxidative Stress Markers
| Model System | Liver Injury Model | DHM Dosage | Duration | Change in Malondialdehyde (MDA) | Change in Superoxide Dismutase (SOD) | Change in Glutathione (GSH) | Reference |
| Rats | Methotrexate-Induced Hepatotoxicity | 300 mg/kg (oral) | 2 weeks | Decreased | Increased | Increased | [4][6] |
| Chickens | Lipopolysaccharide-Induced Hepatic Injury | Not specified | Not specified | Reduced | Promoted activity | Not specified | [7] |
Table 3: Effect of this compound on Inflammatory Cytokines
| Model System | Liver Injury Model | DHM Dosage | Duration | Change in Tumor Necrosis Factor-alpha (TNF-α) | Change in Interleukin-1β (IL-1β) | Change in Interleukin-6 (IL-6) | Reference |
| Male C57BL/6J Mice | Chronic Ethanol Feeding | 5 and 10 mg/kg (i.p.) | 9 weeks | Dose-dependently decreased | Not specified | Not specified | [1] |
| Adult Human Patients | Nonalcoholic Fatty Liver Disease (NAFLD) | 150 mg, twice daily (oral) | 3 months | Decreased | Not specified | Not specified | [2] |
| Male C57BL/6J Mice | High-Fat Diet-Induced NAFLD | 500, 750, 1000 mg/kg (oral) | 8 weeks | Significantly reduced | Significantly reduced | Not specified | [3] |
| Rats | Methotrexate-Induced Hepatotoxicity | 300 mg/kg (oral) | 2 weeks | Downregulated | Decreased | Not specified | [4][8] |
| Exhaustive Exercise-Induced Liver Inflammation in Mice | Exhaustive Exercise | 2 mg/kg | Not specified | Strongly inhibited increase | Strongly inhibited increase | Strongly inhibited increase | [9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its hepatoprotective effects by modulating several key signaling pathways involved in metabolism, inflammation, and oxidative stress.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[10] DHM has been shown to activate AMPK, leading to the inhibition of lipid synthesis and the promotion of fatty acid oxidation.[1][11] This activation helps to reduce hepatic steatosis, a hallmark of fatty liver disease.[1][11]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress.[7] DHM has been demonstrated to activate Nrf2 by promoting its dissociation from Keap1.[1][12] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), thereby mitigating oxidative damage in the liver.[1][13]
TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in the inflammatory response.[3] DHM has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4] This anti-inflammatory action is a key component of its hepatoprotective effects.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the hepatoprotective effects of DHM.
Induction of Non-alcoholic Fatty Liver Disease (NAFLD) in Rodents
Objective: To establish an in vivo model of NAFLD that mimics the human condition.
Materials:
-
High-Fat Diet (HFD): Typically composed of standard rodent chow supplemented with 10-60% fat (e.g., lard), 1-2% cholesterol, and sometimes cholic acid.[15][16][17][18]
-
Standard rodent chow (for control group).
-
Metabolic cages for sample collection.
Procedure:
-
Acclimatize animals for at least one week with free access to standard chow and water.[17]
-
Randomly divide animals into a control group and an HFD group.[15]
-
Provide the control group with standard chow and the HFD group with the high-fat diet ad libitum for a period of 8-20 weeks.[15][16][17]
-
Monitor body weight, food intake, and water consumption regularly.
-
At the end of the study period, collect blood samples for biochemical analysis (liver enzymes, lipid profile).
-
Euthanize the animals and collect liver tissue for histopathological analysis (H&E staining, Oil Red O staining) and molecular analysis (Western blot, qPCR).[11]
Western Blot Analysis for AMPK Phosphorylation
Objective: To quantify the activation of AMPK in liver tissue or cell lysates.
Materials:
-
Liver tissue homogenates or cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.[10]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.[19]
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.[10][20][21]
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.[10]
-
Chemiluminescence imaging system.[10]
Procedure:
-
Prepare protein lysates from liver tissue or cells using RIPA buffer.[10]
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[19]
-
Separate proteins by SDS-PAGE.[10]
-
Transfer proteins to a PVDF membrane.[10]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.[10]
-
Visualize the protein bands using a chemiluminescence imaging system.[10]
-
Strip the membrane and re-probe with the primary antibody against total AMPKα for normalization.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
Objective: To measure the concentration of TNF-α in serum or cell culture supernatant.
Materials:
-
Serum samples or cell culture supernatants.
-
Human or rodent TNF-α ELISA kit (containing a pre-coated 96-well plate, detection antibody, standards, buffers, and substrate).[22][23][24][25]
-
Microplate reader.[22]
Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.[22][24][25]
-
Add standards and samples to the appropriate wells of the pre-coated plate.[25]
-
Incubate as per the kit protocol (typically 1.5-2 hours at 37°C or room temperature).[25]
-
Wash the wells multiple times with the provided wash buffer.[22]
-
Add the biotin-conjugated detection antibody and incubate.[22]
-
Wash the wells again.
-
Add streptavidin-HRP and incubate.[22]
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color change is observed.[22]
-
Add the stop solution to terminate the reaction.[24]
-
Read the absorbance at 450 nm using a microplate reader.[22]
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.[25]
Conclusion
The collective evidence from a multitude of studies strongly supports the hepatoprotective potential of this compound. Its multifaceted mechanisms of action, including the modulation of key signaling pathways involved in metabolism, oxidative stress, and inflammation, make it a promising candidate for further investigation and development as a therapeutic agent for various liver diseases. The provided data and protocols serve as a valuable resource for researchers in this field, facilitating the design of future studies and the objective comparison of DHM with other potential hepatoprotective compounds. While preclinical data is robust, further large-scale clinical trials are warranted to fully elucidate its efficacy and safety in human populations.[26][27]
References
- 1. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. This compound Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates methotrexate-induced hepatotoxicity via suppressing the TLR4/NF-κB pathway and NLRP3 inflammasome/caspase 1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates lipopolysaccharide‒induced hepatic injury in chickens by activating the Nrf2/Keap1 pathway and regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Encapsulated Liposomes Inhibit Exhaustive Exercise-Induced Liver Inflammation by Orchestrating M1/M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1α and PPARα-mediated autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound regulates KEAP1‐Nrf2 pathways to enhance the survival of ischemic flap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | this compound: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]
- 15. jbums.org [jbums.org]
- 16. High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease (NAFLD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Characterization of High-Fat, Diet-Induced, Non-alcoholic Steatohepatitis with Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjgnet.com [wjgnet.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. rndsystems.com [rndsystems.com]
- 24. cohesionbio.com [cohesionbio.com]
- 25. mpbio.com [mpbio.com]
- 26. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Noted hangover remedy DHM has added benefit of protecting the liver [today.usc.edu]
Dihydromyricetin vs. Silymarin: A Comparative Analysis of Hepatoprotective Efficacy
A data-driven guide for researchers and drug development professionals on the liver-protective properties of two prominent natural compounds.
Dihydromyricetin (DHM) and Silymarin, both flavonoids of natural origin, have garnered significant attention for their potential therapeutic applications in liver diseases. While Silymarin, the active extract from milk thistle seeds, is a well-established hepatoprotective agent, this compound, primarily extracted from the Japanese raisin tree, is an emerging contender with promising preclinical and clinical data. This guide provides a comparative overview of their efficacy in liver protection, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers and drug development professionals in their endeavors.
Comparative Efficacy in Preclinical Models of Liver Injury
The liver-protective effects of this compound and Silymarin have been evaluated in various animal models of liver injury, including toxin-induced damage, alcohol-induced steatosis, and non-alcoholic fatty liver disease (NAFLD). Below is a summary of key quantitative data from representative studies.
Table 1: Carbon Tetrachloride (CCl4)-Induced Liver Injury
This model is a widely used experimental approach to induce acute and chronic liver damage, including fibrosis.
| Compound | Animal Model | Dosage | ALT (U/L) | AST (U/L) | Key Findings |
| This compound | C57BL/6 Mice | 150 mg/kg | Significantly decreased vs. CCl4 group[1] | Significantly decreased vs. CCl4 group[1] | Reduced inflammation, apoptosis, and liver necrosis.[1][2] |
| Silymarin | Male Wistar Rats | 200 mg/kg | Significantly decreased vs. CCl4 group[3] | Significantly decreased vs. CCl4 group[3] | Attenuated liver inflammation and fibrosis.[3][4] |
| Control (CCl4) | C57BL/6 Mice | - | Markedly elevated | Markedly elevated | Severe centrilobular necrosis and inflammatory infiltration.[2][4] |
Table 2: Alcohol-Induced Liver Injury
This model mimics the pathological changes observed in alcoholic liver disease, such as steatosis and inflammation.
| Compound | Animal Model | Dosage | ALT (U/L) | AST (U/L) | Key Findings |
| This compound | C57BL/6J Mice | 5 and 10 mg/kg | Significantly reduced vs. EtOH group[5] | Significantly reduced vs. EtOH group[5] | Reduced hepatic steatosis and triglyceride accumulation.[5] |
| Silymarin | C57BL/6 Mice | 200 mg/kg | Significantly attenuated the increase vs. EtOH group[6][7] | - | Attenuated microvesicular steatosis and necrosis.[7] |
| Control (Ethanol) | C57BL/6J Mice | - | Significantly higher vs. control[5] | Significantly higher vs. control[5] | Prominent hepatic microvesicular steatosis and mild necrosis.[5][7] |
Table 3: Non-Alcoholic Fatty Liver Disease (NAFLD)
This model addresses the growing prevalence of liver disease associated with metabolic syndrome.
| Compound | Patient Population/Animal Model | Dosage | ALT (U/L) | AST (U/L) | Key Findings |
| This compound | Human (NAFLD patients) | 300 mg/day | Significantly decreased vs. placebo[8] | Significantly decreased vs. placebo[8] | Improved glucose and lipid metabolism.[8] |
| Silymarin | Human (NAFLD patients) | 280 mg/day | Significantly reduced from baseline[9] | Significantly reduced from baseline[9] | Improved liver aminotransferase levels.[9] |
| Control (Placebo/Untreated) | Human (NAFLD patients) | - | Remained elevated | Remained elevated | Persistent signs of fatty liver disease.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing liver injury in animal models as cited in the comparative data.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol is a standard method for inducing liver fibrosis to test the efficacy of hepatoprotective agents.
-
Animals: Male C57BL/6 mice, typically 8 weeks old, are used.[10][11]
-
Induction Agent: Carbon tetrachloride (CCl4) is diluted in a vehicle such as olive oil or corn oil (e.g., 1:9 or 1:3 v/v).[2][4]
-
Administration: CCl4 is administered via intraperitoneal (i.p.) injection. The frequency and duration of administration can vary to induce either acute or chronic liver injury. For chronic fibrosis, a common regimen is twice-weekly injections for 4-8 weeks.[4][11]
-
Dosage: A typical dose is 0.5-1 mL/kg body weight of the CCl4 solution.[2]
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., olive oil) only.
-
CCl4 Model Group: Receives CCl4 injections.
-
Treatment Groups: Receive CCl4 injections and are co-administered with this compound or Silymarin at specified dosages.
-
-
Endpoint Analysis: At the end of the experimental period, blood is collected for serum biochemical analysis (ALT, AST). Livers are harvested for histopathological examination (e.g., H&E and Masson's trichrome staining) and molecular analysis.[1][4]
References
- 1. This compound alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates carbon tetrachloride-induced acute liver injury via JNK-dependent mechanism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silymarin Protects Against Acute Ethanol-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. CCl4-induced liver fibrosis model [bio-protocol.org]
- 11. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Dihydromyricetin and Metabolic Syndrome: A Comparative Meta-Analysis of Preclinical and Clinical Findings
A comprehensive review of the current evidence suggests that Dihydromyricetin (DHM), a natural flavonoid, holds significant promise in mitigating multiple facets of metabolic syndrome. Through its influence on key signaling pathways, DHM has demonstrated beneficial effects on obesity, insulin resistance, dyslipidemia, and inflammation in a variety of experimental models.
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The quest for effective therapeutic agents has led researchers to explore natural compounds, with this compound emerging as a noteworthy candidate. This guide provides a meta-view of the existing research, comparing findings from various studies to offer a clear perspective for researchers, scientists, and drug development professionals.
Impact on Key Components of Metabolic Syndrome
This compound has been shown to positively influence the primary indicators of metabolic syndrome across numerous studies. In preclinical models, particularly in mice fed a high-fat diet (HFD), DHM administration has been linked to a reduction in body weight and abdominal fat.[1][2][3][4] It has also been observed to improve glucose tolerance and insulin sensitivity, key factors in the management of type 2 diabetes.[1][2][5][6][7][8][9] Furthermore, DHM has demonstrated the ability to regulate lipid metabolism, leading to decreased levels of total cholesterol, triglycerides, and LDL-C, while in some cases increasing HDL-C.[10][11][12] The anti-inflammatory properties of DHM are also well-documented, with studies showing a reduction in pro-inflammatory cytokines.[1][5][10][12]
While the majority of the robust data comes from animal studies, a limited number of clinical trials have shown promising results. For instance, a randomized controlled trial in patients with nonalcoholic fatty liver disease (NAFLD), a condition closely associated with metabolic syndrome, found that DHM supplementation improved glucose and lipid metabolism.[13][14][15]
Quantitative Data Summary
To facilitate a clear comparison of DHM's effects across different studies, the following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Obesity and Glucose Metabolism in Animal Models
| Study Model | DHM Dosage | Duration | Key Findings | Reference |
| High-Fat Diet (HFD) Mice | 250 mg/kg/day | Not Specified | Reduced body weight and fat mass; improved glucose tolerance and insulin resistance. | [3] |
| HFD Mice | 100 mg/kg/day | 4 weeks | Reduced body weight and WAT mass; improved glucose and lipid metabolic disorders. | [4] |
| db/db Mice | 0.5 and 1.0 g/kg BW | 8 weeks | Reduced fasting blood glucose, serum insulin, and HOMA-IR index. Decreased body weight. | [1][2] |
| Zucker Diabetic Fatty Rats | 50-200 mg/kg | 8 weeks | Reduced fasting blood glucose and delayed hyperglycemia onset. Decreased body weight gain and fat accumulation. | [8] |
| HFD Mice | Not Specified | Not Specified | Reduced fat accumulation and inflammation. Improved glucose clearance. | [5] |
Table 2: Effects of this compound on Dyslipidemia and Inflammation in Animal Models
| Study Model | DHM Dosage | Duration | Key Findings | Reference |
| Ethanol-induced Dyslipidemia Mice | 6 mg/mL in diet | 5 weeks | Reduced LDL/VLDL, total cholesterol, and triglycerides. Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-17). | [10][11][12] |
| db/db Mice | 0.5 and 1.0 g/kg BW | 8 weeks | Decreased serum TC and TG. Decreased serum TNF-α and IL-1β. | [1] |
| HFD Mice | Not Specified | Not Specified | Reduced serum levels of IL-1β, IL-6, TNFα, and MCP1. | [5] |
Key Signaling Pathways and Mechanisms of Action
A significant body of research points to the activation of the AMP-activated protein kinase (AMPK) signaling pathway as a central mechanism for DHM's metabolic benefits.[5][6][7][16][17][18] AMPK is a master regulator of cellular energy homeostasis. Its activation by DHM leads to a cascade of downstream effects that collectively improve metabolic health.
DHM has been shown to activate AMPK, which in turn can:
-
Improve Insulin Sensitivity: By activating the AMPK-PGC-1α-Sirt3 signaling pathway, DHM can induce autophagy in skeletal muscle, leading to improved insulin sensitivity.[6] It also upregulates the phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key step in the insulin signaling pathway.[1][2][19]
-
Regulate Lipid Metabolism: The activation of AMPK can inhibit pathways involved in lipid synthesis and promote fatty acid oxidation.
-
Promote Browning of White Adipose Tissue (WAT): DHM has been found to induce the browning of WAT, a process that increases energy expenditure, by upregulating interferon regulatory factor 4 (IRF4) and PGC-1α.[4] This effect is also linked to the promotion of mitochondrial fission.[3]
The following diagram illustrates the central role of the AMPK signaling pathway in mediating the effects of this compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited research, this section details the methodologies of key experiments.
Animal Models and DHM Administration
-
High-Fat Diet (HFD)-Induced Obesity Model: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[4][5] this compound is then administered orally via gavage at doses ranging from 100 to 250 mg/kg/day for a specified treatment period.[3][4]
-
Genetic Model of Type 2 Diabetes (db/db mice): Male db/db mice, which have a mutation in the leptin receptor gene and spontaneously develop obesity and diabetes, are used to study the effects of DHM on a genetic background of metabolic syndrome.[1][2] DHM is administered orally at doses of 0.5 and 1.0 g/kg body weight for 8 weeks.[1][2]
The following workflow illustrates a typical experimental design for evaluating DHM in a high-fat diet-induced obesity mouse model.
In Vitro Assays
-
Cell Culture: 3T3-L1 preadipocytes are a commonly used cell line to study adipogenesis.[20] C2C12 myotubes are used to investigate insulin sensitivity in skeletal muscle cells.[6]
-
Insulin Resistance Induction: Insulin resistance is often induced in cell culture by treatment with tumor necrosis factor-alpha (TNF-α) or high concentrations of insulin.[5]
-
Western Blot Analysis: This technique is used to quantify the protein expression levels of key signaling molecules, such as total and phosphorylated AMPK, AKT, and IRS-1, to elucidate the molecular mechanisms of DHM's action.[1][2][5]
Conclusion and Future Directions
The collective evidence from preclinical and initial clinical studies strongly supports the potential of this compound as a therapeutic agent for metabolic syndrome. Its multifaceted effects on obesity, insulin resistance, dyslipidemia, and inflammation, primarily mediated through the AMPK signaling pathway, are compelling.
However, a significant portion of the available data is derived from animal models. While these studies provide a crucial foundation, there is a clear need for more extensive, well-designed, and long-term randomized controlled trials in human subjects to definitively establish the efficacy and safety of DHM for the management of metabolic syndrome. Future research should also focus on optimizing dosage, understanding its bioavailability in humans, and exploring potential synergistic effects with other therapeutic agents. The logical relationship of DHM's effects on metabolic syndrome is summarized below.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound contributes to weight loss via pro-browning mediated by mitochondrial fission in white adipose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates diet-induced obesity and promotes browning of white adipose tissue by upregulating IRF4/PGC-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves skeletal muscle insulin sensitivity by inducing autophagy via the AMPK-PGC-1α-Sirt3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves skeletal muscle insulin resistance by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Promotes Glucagon-Like Peptide-1 Secretion and Improves Insulin Resistance by Modulation of the Gut Microbiota-CDCA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]
- 11. This compound supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Update on the Pharmacological Effects and Mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound alters myosin heavy chain expression via AMPK signaling pathway in porcine myotubes - Food & Function (RSC Publishing) [pubs.rsc.org]
- 17. This compound Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. This compound Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Imbues Antiadipogenic Effects on 3T3-L1 Cells via Direct Interactions with 78-kDa Glucose-Regulated Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydromyricetin: A Comparative Guide to its Modulation of Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of the key anti-inflammatory pathways modulated by DHM, supported by experimental data from various studies. Detailed methodologies for the cited experiments are included to facilitate reproducibility and further research.
Key Anti-inflammatory Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting several critical signaling cascades. The most extensively studied pathways include the Nuclear Factor-kappa B (NF-κB) pathway, the NOD-like receptor protein 3 (NLRP3) inflammasome, and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. DHM has been shown to be a potent inhibitor of this pathway.[1][2]
Mechanism of Action: DHM inhibits the activation of the IκB kinase (IKK) complex.[1] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2] Studies have shown that DHM can directly bind to IKK, thereby inhibiting its phosphorylation.[1] Furthermore, DHM has been observed to suppress the expression of upstream adaptor proteins such as TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIP1), further dampening the NF-κB signaling cascade.[2]
Experimental Evidence: In a study utilizing TNF-α-induced HeLa cells, DHM markedly inhibited the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of p65. Another study in a rat model of fatty liver disease demonstrated that DHM treatment significantly suppressed the protein expression of NF-κB. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DHM was found to inhibit p65 phosphorylation by suppressing IKKβ activity and IKKα/β phosphorylation.[3]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. DHM has been identified as a significant inhibitor of NLRP3 inflammasome activation.[1][4]
Mechanism of Action: DHM is understood to inhibit the NLRP3 inflammasome through multiple mechanisms. It can suppress the priming signal (Signal 1) by inhibiting the NF-κB pathway, which reduces the transcription of NLRP3 and pro-IL-1β.[4] Additionally, DHM can interfere with the activation signal (Signal 2) by promoting mitophagy, the selective removal of damaged mitochondria, which are a key trigger for NLRP3 activation.[4][5] By reducing mitochondrial reactive oxygen species (ROS), DHM further mitigates a potent activator of the NLRP3 inflammasome.
Experimental Evidence: In a study on sepsis-induced acute lung injury in mice, DHM treatment significantly inhibited the NLRP3 inflammasome pathway, as evidenced by reduced expression of NLRP3, ASC, caspase-1, and mature IL-1β and IL-18.[6] In human umbilical vein endothelial cells (HUVECs) stimulated with palmitic acid, DHM pretreatment reduced the expression of NLRP3, cleaved caspase-1, and IL-1β.[7]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to a variety of stimuli, including inflammation. DHM has been shown to modulate the activity of these kinases.
Mechanism of Action: DHM can inhibit the phosphorylation of p38, JNK, and to a lesser extent, ERK, in response to inflammatory stimuli. This inhibition helps to downregulate the expression of downstream inflammatory mediators.
Experimental Evidence: In a study on high glucose-induced neurotoxicity in HT22 cells, DHM was found to reverse the upregulation of p-JNK, TNF-α, and IL-6.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling proteins from various experimental models.
Table 1: Effect of this compound on Inflammatory Cytokine Production
| Cell Type/Animal Model | Inflammatory Stimulus | DHM Concentration/Dose | Cytokine | % Reduction (approx.) | Reference |
| Ethanol-fed mice | Chronic ethanol | 6 mg/mL in diet | Serum TNF-α | 50% | [9] |
| Ethanol-fed mice | Chronic ethanol | 6 mg/mL in diet | Serum IL-6 | 60% | [9] |
| Ethanol-fed mice | Chronic ethanol | 6 mg/mL in diet | Serum IL-1β | 75% | [9] |
| Ovalbumin-induced asthmatic mice | Ovalbumin | 10 mg/kg | BALF IL-4 | 50% | [10] |
| Ovalbumin-induced asthmatic mice | Ovalbumin | 10 mg/kg | BALF IL-5 | 45% | [10] |
| Ovalbumin-induced asthmatic mice | Ovalbumin | 10 mg/kg | BALF IL-13 | 55% | [10] |
| LPS-stimulated BV-2 microglial cells | LPS (1 µg/mL) | 100 mg/L | TNF-α mRNA | 70% | [11] |
| LPS-stimulated BV-2 microglial cells | LPS (1 µg/mL) | 100 mg/L | IL-1β mRNA | 65% | [11] |
| LPS-stimulated BV-2 microglial cells | LPS (1 µg/mL) | 100 mg/L | IL-6 mRNA | 75% | [11] |
Table 2: Effect of this compound on Anti-inflammatory Signaling Pathways
| Cell Type/Animal Model | Inflammatory Stimulus | DHM Concentration/Dose | Target Protein | Effect | Reference |
| STZ-induced diabetic rats | Streptozotocin | 400 mg/kg/day | Liver NF-κB p65 | Significant decrease | [12] |
| Fatty liver rat model | High-fat diet | Not specified | Liver NF-κB | Significant decrease | [13] |
| LPS-stimulated RAW264.7 cells | LPS | Not specified | p-p65 | Marked inhibition | [3] |
| LPS-induced chicken hepatic injury | LPS (60 mg/kg) | 0.1% in diet | Liver NLRP3 | ~50% reduction | [14] |
| LPS-induced chicken hepatic injury | LPS (60 mg/kg) | 0.1% in diet | Liver caspase-1 p20 | ~60% reduction | [14] |
| Palmitic acid-stimulated HUVECs | Palmitic acid (300 µM) | Not specified | NLRP3 | Significant decrease | [7] |
| Palmitic acid-stimulated HUVECs | Palmitic acid (300 µM) | Not specified | Cleaved Caspase-1 | Significant decrease | [7] |
| MPTP/p-treated mice | MPTP/probenecid | Not specified | Substantia Nigra p-p38/p38 | Significant decrease | [15] |
| MPTP/p-treated mice | MPTP/probenecid | Not specified | Substantia Nigra p-JNK/JNK | Significant decrease | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot Analysis for NF-κB, NLRP3, and MAPK Pathways
Objective: To determine the effect of DHM on the protein expression and phosphorylation status of key signaling molecules in the NF-κB, NLRP3, and MAPK pathways.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., RAW264.7 macrophages, HUVECs, or HeLa cells) are cultured to 70-80% confluency. Cells are pre-treated with various concentrations of DHM for a specified time (e.g., 2 hours) before being stimulated with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for a designated period (e.g., 30 minutes for phosphorylation studies, 24 hours for total protein expression).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-NLRP3, anti-cleaved caspase-1, anti-p-p38, anti-p-JNK, and their total protein counterparts). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control such as β-actin or GAPDH.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum samples.
Protocol:
-
Sample Collection: Cell culture supernatants are collected after treatment with DHM and an inflammatory stimulus. For in vivo studies, blood is collected from animals, and serum is prepared by centrifugation.
-
ELISA Procedure: Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions. Briefly, a 96-well plate is coated with a capture antibody specific for the target cytokine.
-
Samples and standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody is added, followed by incubation.
-
Streptavidin-HRP conjugate is then added, and the plate is incubated again.
-
A substrate solution (e.g., TMB) is added to develop the color reaction.
-
The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated using the known concentrations of the cytokine standards. The concentration of the cytokine in the samples is then calculated from the standard curve.
Signaling Pathway Diagrams
The following diagrams illustrate the key anti-inflammatory signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: this compound modulates the MAPK signaling pathway.
Conclusion
This compound demonstrates significant anti-inflammatory potential by modulating multiple key signaling pathways, including NF-κB, the NLRP3 inflammasome, and MAPK. The collective evidence from in vitro and in vivo studies suggests that DHM could be a promising candidate for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Mechanism of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses TNF-α-induced NF-κB activation and target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses inflammatory responses in vitro and in vivo through inhibition of IKKβ activity in macrophages [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses endothelial NLRP3 inflammasome activation and attenuates atherogenesis by promoting mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses endothelial NLRP3 inflammasome activation and attenuates atherogenesis by promoting mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates neurotoxicity induced by high glucose through restraining ferroptosis by inhibiting JNK-inflammation pathway in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]
- 10. Anti‑inflammatory effects of this compound in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protective effect of this compound revents fatty liver through nuclear factor-κB/p53/B-cell lymphoma 2-associated X protein signaling pathways in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Dihydromyricetin's Anticancer Potential: A Comparative Analysis in Hepatocellular Carcinoma and Ovarian Cancer Cell Lines
For Immediate Release
Dihydromyricetin (DHM), a natural flavonoid compound, has garnered significant attention within the scientific community for its promising anticancer properties. This guide provides a comparative overview of DHM's efficacy in two distinct and prevalent cancer types: hepatocellular carcinoma, represented by the HepG2 cell line, and ovarian cancer, represented by the A2780 cell line. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DHM.
Comparative Efficacy of this compound
This compound has demonstrated notable antiproliferative and pro-apoptotic effects in both HepG2 and A2780 cancer cell lines. The following table summarizes key quantitative data from various studies, highlighting the differential sensitivity of these cell lines to DHM treatment.
| Parameter | HepG2 (Hepatocellular Carcinoma) | A2780 (Ovarian Cancer) | Source |
| IC50 Value (24h) | 168 µM | 336.0 µM | [1] |
| Apoptosis Induction | DHM treatment (50 µM for 48h) resulted in a significant increase in apoptosis.[2] The apoptosis rate of HepG2 treated with 50 μM DHM was 30.33 ± 3.21%, compared to a control of 5.67 ± 1.53%.[2] | DHM treatment induced apoptosis. | [2] |
| Key Signaling Pathway | p53-mediated pathway, reduction of Bcl-2 expression.[3][4][5] | p53-mediated pathway.[2] |
Note: The presented data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To facilitate further research and validation of this compound's anticancer properties, detailed protocols for key experimental assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of DHM on cancer cells.
-
Cell Seeding: Plate HepG2 or A2780 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
DHM Treatment: Prepare a stock solution of DHM in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DHM. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHM concentration).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value can be determined by plotting the percentage of cell viability against the DHM concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol allows for the quantification of apoptotic and necrotic cells following DHM treatment.
-
Cell Treatment: Seed HepG2 or A2780 cells in 6-well plates and treat with various concentrations of DHM (e.g., 0, 50, 100 µM) for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Key Signaling Proteins
This protocol is used to detect the expression levels of proteins involved in the signaling pathways affected by DHM.
-
Protein Extraction: Treat cells with DHM as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Mechanisms of Action
To better understand the experimental process and the molecular pathways involved in DHM's anticancer effects, the following diagrams are provided.
Figure 1. A generalized workflow for investigating the anticancer properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound functions as a tumor suppressor in hepatoblastoma by regulating SOD1/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reduced Bcl-2 Expression via p53 in Human Hepatoma HepG2 Cells | PLOS One [journals.plos.org]
- 4. This compound Reduced Bcl-2 Expression via p53 in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduced Bcl-2 expression via p53 in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydromyricetin: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed, step-by-step procedures for the proper disposal of dihydromyricetin, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Waste Identification and Hazard Assessment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] However, it is imperative to treat all laboratory chemicals with caution and to follow established best practices for chemical waste management. Key safety considerations include:
-
Environmental Protection: Avoid releasing this compound into the environment.[3] Do not empty into drains or allow it to contaminate surface and ground water.[3]
-
Personal Protective Equipment (PPE): When handling this compound for disposal, researchers should wear appropriate PPE, including gloves and eye protection.
II. This compound Disposal Procedures
The recommended method for disposing of this compound is through a licensed professional waste disposal service.[1][4] The following steps outline the standard operating procedure for its disposal.
Step 1: Waste Segregation
Properly segregate this compound waste from other laboratory waste streams at the point of generation. This minimizes the volume of chemical waste and prevents accidental mixing with incompatible substances.
Step 2: Container Management
-
Primary Container: Collect this compound waste in a suitable, leak-proof container with a secure lid.[5][6] The container must be compatible with the chemical. The original reagent bottle can often be reused for waste collection.[5]
-
Labeling: Clearly label the waste container with "Waste this compound" and include the approximate concentration and quantity. Ensure the label is legible and securely attached to the container.
-
Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials. Keep the container closed except when adding waste.[6]
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Labware, such as pipette tips and weighing boats, contaminated with this compound should be collected in a designated, labeled container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled liquid waste container.
-
Empty Containers: Original this compound containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and treated as chemical waste.[6] After rinsing and air-drying, the empty container may be disposed of as regular trash or recycled, depending on institutional policies.[6] All labels on the empty container should be defaced or removed before disposal.[7]
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1][4][8] Provide them with accurate information about the waste composition and quantity.
Step 5: Record Keeping
Maintain a detailed log of all this compound waste generated and disposed of. This documentation should include the chemical name, quantity, date of generation, and date of disposal.
III. Summary of Disposal Options
The following table summarizes the primary disposal pathways for this compound and associated materials.
| Waste Stream | Recommended Disposal Method |
| Pure this compound (Solid) | Collect in a labeled, sealed container and arrange for pickup by a licensed chemical waste disposal service. |
| This compound Solutions | Collect in a labeled, sealed container and arrange for pickup by a licensed chemical waste disposal service. Do not dispose of down the drain.[3] |
| Contaminated Labware (Solid) | Collect in a designated, labeled solid waste container for chemical waste and arrange for professional disposal. |
| Empty this compound Containers | Triple-rinse with an appropriate solvent, collecting the rinsate as chemical waste.[6] Deface the label and dispose of the empty container in the regular trash or recycle according to institutional guidelines.[7] |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. il.clherbal.com [il.clherbal.com]
- 2. abmole.com [abmole.com]
- 3. chemos.de [chemos.de]
- 4. extrasynthese.com [extrasynthese.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling Dihydromyricetin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Dihydromyricetin (DHM), including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on various Safety Data Sheets (SDS).
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection | Safety glasses with side-shields or goggles are required. In case of splashing, a face shield may be necessary.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2][3] A lab coat or chemical-resistant apron is also recommended to prevent skin contact.[4][5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[2] In case of inadequate ventilation or for handling large quantities, a self-contained breathing apparatus may be necessary.[4][5] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.[2] |
Hazard Identification and Safety Data
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Toxicological Information: The toxicological properties of this compound have not been thoroughly investigated.[5] It should be handled as a potentially hazardous substance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: This diagram illustrates the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Emergency Procedures
In the event of accidental exposure to this compound, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
The following decision tree provides a logical workflow for responding to accidental exposure.
Caption: This flowchart outlines the immediate actions to be taken in case of accidental exposure to this compound, categorized by the route of exposure.
Storage and Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents. Recommended storage temperature for the powder form is -20°C for long-term stability.[5]
Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][6] It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[2][7] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[7]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
